Azido-PEG8-TFP ester
Descripción
The exact mass of the compound this compound is 615.24150703 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPUCGMOWKDMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37F4N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110890 | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-49-3 | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG8-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG8-TFP ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule incorporates three key functional components: an azide (B81097) group for bioorthogonal "click chemistry," a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient amine conjugation. The strategic combination of these elements enables the precise and stable linkage of diverse molecular entities, a feature that is particularly advantageous in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs). This document will delve into the technical details of its reactivity, provide a comparative analysis of TFP esters against other amine-reactive functionalities, and present detailed experimental workflows for its application.
Introduction to this compound
This compound is a chemical linker designed for the covalent conjugation of two different molecules. Its linear structure is characterized by a terminal azide group (N₃), an eight-unit polyethylene glycol (PEG8) chain, and a terminal tetrafluorophenyl (TFP) ester. This trifecta of chemical moieties imparts a unique set of properties that are highly sought after in the design of complex bioconjugates.
-
The Azide Group: This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the formation of a stable triazole linkage with alkyne-containing molecules.
-
The PEG8 Spacer: The polyethylene glycol chain serves multiple crucial roles. Firstly, it enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. Secondly, the flexible and hydrophilic nature of the PEG chain can reduce steric hindrance between the conjugated molecules, and in the context of drug development, it can improve the pharmacokinetic properties of a molecule.
-
The TFP Ester: The tetrafluorophenyl ester is a highly efficient amine-reactive group. It reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. A key advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at neutral to basic pH. This increased hydrolytic stability allows for more controlled and efficient conjugation reactions.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value |
| Molecular Formula | C₂₅H₃₇F₄N₃O₁₀ |
| Molecular Weight | 615.57 g/mol |
| CAS Number | 1818294-49-3 |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, protected from moisture |
Comparative Analysis: TFP Ester vs. NHS Ester
The choice of an amine-reactive group is a critical decision in bioconjugation. TFP esters offer distinct advantages over the more traditional NHS esters, primarily in terms of their hydrolytic stability. This stability translates to a longer half-life in aqueous buffers, providing a wider window for the conjugation reaction and leading to higher yields.
| Parameter | TFP Ester | NHS Ester |
| Reaction with Primary Amines | Forms a stable amide bond | Forms a stable amide bond |
| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 |
| Hydrolytic Stability | More stable, especially at basic pH | Less stable, prone to rapid hydrolysis at basic pH |
| Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
Hydrolysis Half-Life Comparison at Room Temperature
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~450 | ~240 |
| 8.0 | ~180 | ~60 |
| 8.5 | Not explicitly found, but significantly longer than NHS ester | ~10-60 |
| 10.0 | ~330 | ~39 |
Data is compiled from various sources and may vary based on specific buffer conditions and substrate.
Experimental Protocols
Protocol for Amine Conjugation using the TFP Ester
This protocol provides a general guideline for the conjugation of a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) to the TFP ester of this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM. TFP esters are moisture-sensitive, so prolonged exposure to air should be avoided.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocols for Azide-Alkyne "Click Chemistry"
The azide group of the now-conjugated molecule can be reacted with an alkyne-containing molecule via either a copper-catalyzed or a strain-promoted cycloaddition.
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC, size-exclusion chromatography).
-
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
A strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the azide-functionalized molecule with a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C for a longer duration if the molecules are sensitive. The reaction progress can be monitored by analytical techniques.
-
-
Purification:
-
Purify the final conjugate using an appropriate method to remove any unreacted starting materials.
-
Application in PROTAC Synthesis: A Workflow
This compound is particularly well-suited for the synthesis of PROTACs due to its heterobifunctional nature, which allows for a convergent synthesis strategy. This approach involves synthesizing the protein of interest (POI) ligand and the E3 ligase ligand separately and then connecting them using the bifunctional linker.
Convergent PROTAC Synthesis Workflow
An In-depth Technical Guide to Azido-PEG8-TFP Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG8-TFP (2,3,5,6-tetrafluorophenyl) ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive TFP ester, enables a versatile two-step "click" chemistry approach to covalently linking molecules of interest.
Core Properties and Chemical Structure
Azido-PEG8-TFP ester is a PEG-based linker that plays a crucial role in the synthesis of PROTACs by joining two essential ligands.[1][2] It is also a click chemistry reagent containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] The TFP ester is a highly reactive functional group that readily couples with primary amines, such as those found on the surface of proteins and peptides.
The chemical structure of this compound consists of three key components:
-
Azide Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry" reactions. Its high selectivity and stability under a wide range of reaction conditions make it ideal for conjugating with molecules containing alkyne groups.[3]
-
Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG linker is a hydrophilic chain that enhances the water solubility of the molecule and its conjugates.[4] This property is particularly advantageous for improving the pharmacokinetic profile of bioconjugates by reducing aggregation and immunogenicity.
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins. TFP esters are known to be more stable to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a longer half-life in aqueous buffers and providing greater flexibility in multi-step conjugation procedures.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆F₅N₃O₁₀ | |
| Molecular Weight | 615.576 g/mol | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Note: Some sources may refer to the closely related Azido-PEG8-PFP (pentafluorophenyl) ester, which has a molecular formula of C₂₅H₃₆F₅N₃O₁₀ and a molecular weight of 633.6 g/mol .
Reactivity and Stability
| Feature | Description | Source |
| Amine Reactivity | The TFP ester reacts with primary amines (e.g., lysine residues) at pH 7.0-9.0 to form stable amide bonds. | |
| Click Chemistry Reactivity | The azide group reacts with terminal alkynes via CuAAC or with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC to form a stable triazole linkage. | |
| Hydrolytic Stability | TFP esters exhibit greater resistance to hydrolysis compared to NHS esters, providing a longer window for conjugation reactions in aqueous media. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy. Optimization may be required for specific applications.
Protocol 1: Azide Labeling of a Protein
This protocol describes the initial labeling of a protein with the azide group via the amine-reactive TFP ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution as the TFP ester is susceptible to hydrolysis over time.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Protocol 2: Click Chemistry Conjugation
This protocol outlines the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) to the azide-labeled protein. The following describes a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of a copper-chelating ligand in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically at a 5- to 10-fold molar excess over the protein), and the copper-chelating ligand.
-
Add the CuSO₄ and sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the final conjugate by removing excess reagents using a desalting column or dialysis.
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the final conjugate under appropriate conditions, protected from light if a fluorescent dye was used.
-
Mandatory Visualizations
Caption: A typical bioconjugation workflow using this compound.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and efficient heterobifunctional linker for modern bioconjugation and drug development. Its key features, including a stable yet reactive TFP ester, a biocompatible PEG spacer, and a bioorthogonal azide handle, provide researchers with a powerful tool for the precise construction of complex biomolecules. The two-step conjugation strategy enabled by this linker allows for a high degree of control over the labeling process, making it an invaluable component in the development of targeted therapies such as ADCs and PROTACs. The enhanced stability of the TFP ester compared to traditional NHS esters offers significant advantages in terms of reaction efficiency and flexibility, solidifying the position of this compound as a reagent of choice for advanced bioconjugation applications.
References
The Superior Stability of TFP Esters in Bioconjugation: A Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reactive chemistry is paramount to success. Among the array of amine-reactive functionalities, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters, primarily owing to their enhanced stability in aqueous environments. This technical guide provides an in-depth exploration of the mechanism of action of TFP esters, quantitative comparisons of their performance against NHS esters, and detailed protocols for their application in bioconjugation.
Core Mechanism: Amine Acylation
TFP esters are active esters designed for the facile acylation of primary and secondary amines, which are ubiquitously present in biomolecules such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[2]
This fundamental mechanism is shared with other active esters, including NHS esters. However, the key differentiator lies in the electron-withdrawing nature of the tetrafluorophenyl group, which renders the ester more reactive than a simple alkyl ester, yet significantly more resistant to hydrolysis than its NHS counterpart.
The Hydrolysis Hurdle: A Quantitative Comparison
A critical challenge in bioconjugation is the competing hydrolysis of the active ester in the aqueous buffers required for most biological reactions. Hydrolysis renders the reagent inactive, leading to lower conjugation yields and the need for a larger excess of the labeling reagent.
Studies comparing the hydrolytic stability of TFP and NHS esters have demonstrated the marked advantage of the former, especially under the slightly basic conditions often optimal for amine acylation.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | 1800 | 288 |
| 8.0 | 600 | 48 |
| 10.0 | 360 | 39 |
This data, derived from studies on self-assembled monolayers, illustrates the significantly greater stability of TFP esters across a range of pH values.
The enhanced stability of TFP esters provides a wider operational window for conjugation reactions, allowing for more consistent and reproducible results with a potentially lower molar excess of the labeling reagent.
Reaction Kinetics: TFP vs. NHS Esters
Beyond stability, the rate of reaction with the target amine is a crucial parameter. While both TFP and NHS esters react efficiently with primary amines, their kinetic profiles can differ. In a comparative study of the reaction kinetics of Alexa Fluor 488 labeled with either a TFP or NHS ester with a goat anti-mouse IgG antibody, the following was observed:
| Time (minutes) | TFP Ester Degree of Labeling (DOL) | NHS Ester Degree of Labeling (DOL) |
| 5 | ~2.5 | ~3.0 |
| 15 | ~4.0 | ~4.5 |
| 30 | ~5.0 | ~5.2 |
| 60 | ~5.5 | ~5.5 |
| 120 | ~5.8 | ~5.8 |
This data indicates that while the initial reaction rate of the NHS ester may be slightly faster, both esters achieve a similar degree of labeling over a longer reaction time. The key advantage of the TFP ester remains its superior stability, which can lead to higher overall yields, especially in less concentrated protein solutions or at higher pH.[3]
Experimental Protocols
Detailed Protocol for Fluorescent Labeling of an Antibody with a TFP Ester
This protocol provides a step-by-step guide for the fluorescent labeling of a monoclonal antibody (IgG) with a TFP ester-functionalized dye.
Materials:
-
Monoclonal antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
TFP ester of the desired fluorescent dye.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching reagent: 1.5 M hydroxylamine (B1172632), pH 8.5 (optional).
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).
-
UV-Vis spectrophotometer.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be purified prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a centrifugal filter device.[4]
-
Ensure the final antibody concentration is at least 2 mg/mL in the reaction buffer.
-
-
TFP Ester Solution Preparation:
-
Immediately before use, dissolve the TFP ester dye in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The TFP ester is moisture-sensitive, so prolonged exposure to air should be avoided.
-
-
Conjugation Reaction:
-
While gently stirring, slowly add the calculated amount of the TFP ester stock solution to the antibody solution. A 10- to 20-fold molar excess of the TFP ester to the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and byproducts using a pre-equilibrated SEC column.
-
Alternatively, use a centrifugal filter device with an appropriate MWCO to wash the conjugate with the storage buffer.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein. An ideal DOL for antibodies is typically between 2 and 10.
-
-
Mass Spectrometry (for smaller biomolecules):
-
For smaller proteins or peptides, mass spectrometry can provide a precise determination of the DOL by measuring the mass shift upon conjugation.
-
-
Visualizing the Process
To further clarify the underlying chemistry and experimental procedures, the following diagrams have been generated using the DOT language.
Reaction Mechanism of TFP Ester with a Primary Amine
References
The Pivotal Role of the PEG8 Spacer in Azido-PEG8-TFP Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Azido-PEG8-TFP ester is a heterobifunctional linker that has gained prominence due to its precisely engineered components: an azide (B81097) group for bioorthogonal "click" chemistry, a highly reactive tetrafluorophenyl (TFP) ester for efficient amine ligation, and a discrete eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This guide provides a comprehensive technical overview of the core functions of the PEG8 spacer within this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Functions of the PEG8 Spacer
The discrete PEG8 spacer is not merely a passive linker; it is a critical determinant of the physicochemical and pharmacological properties of the resulting bioconjugate. Its primary roles are multifaceted and synergistic, addressing key challenges in drug development.
Enhanced Hydrophilicity and Solubility
A frequent challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] This hydrophobicity can lead to aggregation, reduced solubility, and unfavorable pharmacokinetic profiles. The PEG8 spacer, composed of eight repeating ethylene (B1197577) oxide units, is inherently hydrophilic and imparts this characteristic to the entire molecule.[2] This enhanced water solubility is crucial for several reasons:
-
Improved Formulation and Handling: It facilitates the dissolution of the linker and the final conjugate in aqueous buffers, simplifying the conjugation process and formulation development.[3]
-
Reduced Aggregation: By mitigating the hydrophobic interactions between conjugated payloads, the PEG spacer reduces the propensity for ADC aggregation, a critical quality attribute for therapeutic proteins.[3]
-
Increased Drug-to-Antibody Ratios (DAR): The improved solubility allows for the attachment of a higher number of drug molecules per antibody without compromising the stability of the conjugate.[3]
Optimized Pharmacokinetics
A major advantage of PEGylation is the significant improvement in the pharmacokinetic profile of the bioconjugate. The PEG8 spacer contributes to:
-
Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, thereby extending the circulation time in the bloodstream.
-
Slower Plasma Clearance: ADCs incorporating PEG linkers consistently exhibit slower plasma clearance rates. This allows for a greater opportunity for the ADC to reach its target tissue.
-
Increased Overall Exposure (AUC): The combination of longer half-life and slower clearance leads to a higher area under the concentration-time curve (AUC), meaning the tumor is exposed to the therapeutic agent for a longer duration.
Reduction of Steric Hindrance
The defined length of the PEG8 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the functional payload. This separation is vital for:
-
Preserving Biological Activity: The spacer prevents the payload from sterically interfering with the antigen-binding site of the antibody, ensuring that the targeting function of the bioconjugate is maintained.
-
Facilitating Target Interaction: In the case of PROTACs, the flexible PEG8 linker allows the two ligands to optimally orient themselves to form a stable ternary complex with the target protein and the E3 ubiquitin ligase.
Reduced Immunogenicity and Toxicity
The PEG spacer can shield the payload and potentially immunogenic epitopes on the protein surface from recognition by the immune system, thereby reducing the immunogenicity of the conjugate. This "stealth" effect also helps to minimize off-target toxicity by reducing non-specific uptake of the ADC by healthy cells.
Data Presentation: Quantitative Impact of PEG Spacers
The advantages of incorporating a PEG8 spacer are substantiated by quantitative experimental data. The following tables summarize the impact of PEG spacer length on key performance parameters of bioconjugates.
Pharmacokinetic Profile Comparison of ADCs with Varying PEG Spacer Lengths
A study on PEGylated glucuronide-MMAE linkers demonstrated a direct correlation between PEG spacer length and the pharmacokinetic profile of the ADC. The clearance of the ADC slowed and its exposure (AUC) increased with longer PEG chains, with the effect plateauing around eight PEG units.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
Effect of PEG Spacer Length on Binding Affinity
The length of the PEG spacer can influence the binding affinity of the conjugated molecule. Shorter PEG chains can sometimes lead to better binding, as longer chains may introduce some steric hindrance with the target receptor.
| Conjugate | PEG Chain Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | 2 units | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | 3 units | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | 4 units | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | 6 units | 5.8 ± 0.3 |
| (Data from a study on a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin) |
Hydrolytic Stability of TFP Ester vs. NHS Ester
The TFP ester in this compound offers greater stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, especially at the slightly basic pH values optimal for amine conjugation. This leads to more efficient and reproducible conjugations.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~1200 | ~360 |
| 8.0 | ~480 | ~60 |
| 8.5 | Not specified | ~30 |
| 9.0 | Not specified | ~10 |
| 10.0 | ~360 | ~39 |
| (Data compiled from studies on the hydrolysis rates of TFP and NHS esters) |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a two-step bioconjugation process: initial protein modification followed by a click chemistry reaction.
Protocol 1: Amine Labeling of a Protein with this compound
This protocol describes the conjugation of the TFP ester moiety of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Protein of interest (e.g., antibody)
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free reaction buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point for optimization. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be assessed using techniques such as mass spectrometry.
-
Store the azide-labeled protein at 2-8°C or as appropriate for the specific protein.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule (e.g., a fluorescent dye, a drug payload).
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water), and the copper ligand (e.g., 100 mM in water or DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled protein (final concentration 1-5 mg/mL) and the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 1 mM.
-
In a separate tube, pre-mix the CuSO4 and sodium ascorbate solutions.
-
Initiate the click reaction by adding the CuSO4/sodium ascorbate mixture to the protein solution to final concentrations of 1 mM and 5 mM, respectively.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
-
Purification:
-
Remove the excess reagents and byproducts by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful conjugation and assess purity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of this compound.
Signaling Pathways
Caption: Mechanism of action for a PROTAC utilizing a PEG8 linker.
Caption: Pathway of ADC internalization and payload release.
Experimental Workflows
Caption: Experimental workflow for protein conjugation using this compound.
Conclusion
The PEG8 spacer is a critical and strategically important component of the this compound linker. It plays a disproportionately large role in the ultimate success of the resulting bioconjugate by providing a discrete, hydrophilic, and flexible linkage. This addresses fundamental challenges in drug development, including solubility, aggregation, pharmacokinetics, and off-target toxicity. The combination of the stable and efficient TFP ester for amine conjugation, the versatile azide handle for click chemistry, and the beneficial properties of the PEG8 spacer makes this compound a powerful tool for the development of next-generation protein therapeutics, including ADCs and PROTACs. A thorough understanding of the role of each component of this linker is essential for the rational design and optimization of novel bioconjugates.
References
Introduction: The Azide as a Cornerstone of Click Chemistry
An In-depth Technical Guide on the Applications of the Azide (B81097) Group in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a concept introduced by K.B. Sharpless, has transformed the landscape of chemical synthesis, drug discovery, and materials science.[1][2] This chemical philosophy emphasizes reactions that are high-yielding, wide in scope, stereospecific, and generate only easily removable byproducts.[3][4] At the heart of the most prominent click reactions is the azide functional group (-N₃).[5]
The azide group's unique combination of properties makes it an ideal chemical handle for these applications. It is small, which minimizes perturbation to the structure and function of biomolecules. Crucially, it is bioorthogonal, meaning it is stable in physiological settings and does not react with the vast majority of functional groups found in biological systems, ensuring that chemical modifications occur only at intended sites. This guide provides a comprehensive technical overview of the azide group's central role in the two primary forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the union of an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is renowned for its reliability, efficiency, and broad applicability, often being referred to as the "gold standard" of click chemistry. Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature with complete regioselectivity.
Mechanism and Characteristics
The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates. The Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates to the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring which rearranges and, upon protonation, releases the triazole product and regenerates the catalyst. The reaction tolerates a wide pH range (4-12) and is insensitive to aqueous conditions.
Quantitative Data on CuAAC Reactions
The yield and rate of CuAAC reactions are influenced by factors such as the steric and electronic properties of the azide and alkyne, the solvent, and the specific catalyst system used. Electron-withdrawing groups on the azide can increase reaction rates. The use of copper-coordinating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from damage by reactive oxygen species that may be generated by the Cu/ascorbate system.
| Azide Substrate | Alkyne Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂, neat, rt | >98 | |
| 1-Azidohexane | 1-Octyne | CuSO₄, Sodium Ascorbate, tBuOH/H₂O | 91 | |
| Phenyl Azide | Phenylacetylene | Fe/Cu nanocatalyst, H₂O, 60°C | 95 | |
| 2-Azido-N-phenyl-acetamide | Propargyl alcohol | Fe/Cu nanocatalyst, H₂O, 60°C | 94 | |
| Azido-functionalized protein | Alkyne-dye | CuSO₄, THPTA, Sodium Ascorbate, aq. buffer | Nearly Quantitative |
Applications of CuAAC
The robustness and efficiency of CuAAC have led to its widespread use in numerous fields:
-
Drug Discovery: For synthesizing compound libraries and in fragment-based drug discovery.
-
Bioconjugation: Covalently linking molecules to proteins, nucleic acids, and lipids for study. This is used to attach fluorescent dyes, biotin (B1667282) tags, or other probes.
-
Materials Science: Creating functionalized polymers and modifying surfaces.
-
Glycobiology: Metabolic labeling and imaging of glycans in their native environments.
Experimental Protocols for CuAAC
Protocol 1: General Procedure for Solution-Phase CuAAC Synthesis
-
Reactant Setup: In a reaction vial, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (e.g., 1 M) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M).
-
Reaction Initiation: To the stirring reactant mixture, add the sodium ascorbate solution (0.1-0.3 eq) followed by the CuSO₄ solution (0.01-0.05 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.
Protocol 2: CuAAC for Protein Bioconjugation
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-tagged biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-functionalized probe (e.g., fluorescent dye) in DMSO.
-
Prepare fresh stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
-
Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
Reaction Setup: In a separate tube, add the solution of the alkyne-tagged biomolecule. Add the azide-functionalized probe to achieve a 2-10 fold molar excess.
-
Reaction Initiation: Add the catalyst premix to the biomolecule solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. Gently mix by inverting the tube; avoid vigorous vortexing.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size exclusion chromatography or dialysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living systems. To overcome this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free click reaction. SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approx. 18 kcal/mol), to dramatically accelerate the cycloaddition with an azide without needing a catalyst.
Mechanism and Characteristics
SPAAC is a bioorthogonal reaction that proceeds via a concerted Huisgen 1,3-dipolar cycloaddition mechanism. The high ring strain of the cyclooctyne (the dipolarophile) significantly lowers the activation energy for the reaction with the azide (the 1,3-dipole), allowing it to proceed rapidly at physiological temperatures. The reaction is highly selective, as both the azide and the strained alkyne are abiotic and do not engage in side reactions with native biological molecules. This has made SPAAC an invaluable tool for live-cell imaging and in vivo studies.
Quantitative Data on SPAAC Reactions
The kinetics of SPAAC are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Various cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), each with different reactivity and stability profiles.
| Cyclooctyne Reagent | Azide Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIFO (Difluorinated Cyclooctyne) | Benzyl azide | 0.076 | |
| DBCO (Dibenzocyclooctyne) | Benzyl azide | ~0.3 | |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl azide | ~0.001 - 0.01 | |
| S-DIFO | Azido-biomolecule | 0.4 |
Applications of SPAAC
The biocompatibility of SPAAC has opened the door to applications that are challenging for CuAAC:
-
Live-Cell Imaging: Tagging biomolecules with probes to visualize their localization and dynamics in real-time within living cells.
-
In Vivo Chemistry: Performing chemical ligations inside living organisms for diagnostics and therapy.
-
Antibody-Drug Conjugates (ADCs): Creating precisely engineered ADCs by conjugating cytotoxic drugs to antibodies at specific sites.
-
Targeted Drug Delivery: Attaching targeting ligands to nanoparticles or drug carriers to enhance their accumulation at the site of disease.
Experimental Protocols for SPAAC
Protocol 3: General Procedure for SPAAC Bioconjugation
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule (e.g., protein, oligo) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the cyclooctyne reagent (e.g., DBCO-NHS ester to label an amine, or DBCO-dye) in a water-miscible organic solvent like DMSO.
-
-
Activation Step (if necessary): If the biomolecule is not already azide-tagged, it can be modified first. For example, react a protein with an azide-NHS ester. Purify the azide-tagged biomolecule.
-
Ligation Reaction: Add the cyclooctyne reagent solution to the solution of the azide-tagged biomolecule. A 2-20 fold molar excess of the cyclooctyne reagent is common. The final concentration of organic solvent (e.g., DMSO) should typically be kept low (<10-20%) to maintain biomolecule integrity.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1 to 24 hours. The optimal time and temperature depend on the reactivity of the specific cyclooctyne.
-
Monitoring and Purification: The reaction can be monitored by LC-MS or SDS-PAGE (for proteins). Upon completion, purify the final conjugate using size exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.
Workflow and Reaction Selection
Choosing between CuAAC and SPAAC depends entirely on the experimental context. CuAAC is often faster and uses less sterically demanding terminal alkynes, making it ideal for in vitro synthesis and bioconjugation with purified components. SPAAC is the superior choice for applications involving living cells or whole organisms due to the absence of a toxic catalyst.
Conclusion
The azide group is an exceptionally powerful and versatile functional group that has become central to the field of click chemistry. Its bioorthogonality and highly specific reactivity in CuAAC and SPAAC reactions have provided researchers with an unparalleled toolkit for molecular construction. These reactions have accelerated progress in drug discovery, diagnostics, and our fundamental understanding of biology by enabling the precise and efficient covalent linking of molecules in environments ranging from simple solutions to living organisms. The continued development of new azide-reactive partners and catalytic systems promises to further expand the already vast applications of azide-based click chemistry.
References
Azido-PEG8-TFP Ester: An In-Depth Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG8-TFP ester, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is critical, dictating the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficacy and selectivity of the resulting degrader. This compound offers a versatile and efficient platform for PROTAC development, featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and pharmacokinetic properties, an azide (B81097) group for "click" chemistry, and a tetrafluorophenyl (TFP) ester for robust amine conjugation.
Core Concepts and Physicochemical Properties
This compound is a chemical tool that facilitates the conjugation of two different molecules.[1] In the context of PROTACs, it serves as a bridge, connecting a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The TFP ester is an amine-reactive functional group that is less susceptible to hydrolysis compared to its N-hydroxysuccinimide (NHS) ester counterpart, offering a wider window for conjugation reactions.[3] The azide moiety allows for highly efficient and specific ligation to an alkyne-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₇F₄N₃O₁₀ | |
| Molecular Weight | 615.57 g/mol | |
| CAS Number | 1818294-49-3 | |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | Store at -20°C, sealed and dry |
PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
The development and evaluation of a PROTAC involves a systematic workflow, from the synthesis of the individual components to the characterization of the final conjugate and its biological activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound, adapted from procedures for similar compounds.
Step 1: Tosylation of octaethylene glycol
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (2.5 equivalents) dropwise, followed by the slow addition of p-toluenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Azidation of the tosylated intermediate
-
Dissolve the tosylated octaethylene glycol (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the azido-PEG8-alcohol.
Step 3: Esterification to form this compound
-
Dissolve the azido-PEG8-alcohol (1 equivalent) and 2,3,5,6-tetrafluorophenyl trifluoroacetate (B77799) (1.5 equivalents) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
PROTAC Synthesis: A Representative Example
This protocol outlines the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, an alkyne-functionalized pomalidomide (B1683931) (CRBN ligand), and an amine-functionalized JQ1 derivative (BRD4 ligand).
Step 1: Conjugation of this compound to the JQ1 derivative
-
Dissolve the amine-functionalized JQ1 derivative (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product (Azido-PEG8-JQ1) can be used directly in the next step or purified by preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the crude or purified Azido-PEG8-JQ1 (1 equivalent) and alkyne-functionalized pomalidomide (1.2 equivalents) in a mixture of tert-butanol (B103910) and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (B8700270) (0.3 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain a highly pure product.
Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol describes the procedure to evaluate the degradation efficiency of the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., a line expressing high levels of BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).
-
Quantitative Data Summary
The length of the PEG linker can significantly impact the efficacy of a PROTAC. The following table presents representative data on the effect of PEG linker length on the degradation of a target protein.
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG4 | 50 | 85 |
| PEG6 | 25 | 90 |
| PEG8 | 10 | >95 |
| PEG10 | 30 | 88 |
| PEG12 | 60 | 80 |
Note: The data presented in this table is illustrative and intended to demonstrate the typical trend observed in linker optimization studies. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.
This in-depth guide provides a foundational understanding of this compound and its application in PROTAC synthesis. By leveraging the provided protocols and conceptual frameworks, researchers can effectively design, synthesize, and evaluate novel PROTACs for targeted protein degradation.
References
Azido-PEG8-TFP Ester: A Technical Guide to Solubility and Stability for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of Azido-PEG8-TFP ester, a heterobifunctional linker critical for advanced applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core characteristics is paramount for optimizing experimental design, ensuring reproducibility, and maximizing the efficacy of novel therapeutic and diagnostic agents.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group enables highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The TFP ester is a reactive moiety that forms stable amide bonds with primary amines, such as those found on the surface of proteins and peptides.[2] The PEG spacer enhances the molecule's solubility and provides spatial separation between the conjugated molecules.[1]
Solubility Profile
Table 1: Solubility of Azido-PEG-TFP Esters in Organic Solvents
| Solvent | Abbreviation | Solubility |
| Dimethyl sulfoxide | DMSO | Soluble[4] |
| Dichloromethane | DCM | Soluble |
| Dimethylformamide | DMF | Soluble |
| Acetonitrile | ACN | Soluble |
| Dimethylacetamide | DMAC | Soluble |
For applications in aqueous buffers, it is common practice to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be minimized to avoid potential negative effects on the biological components of the reaction.
Stability and Handling
The stability of both the azide and the TFP ester functional groups is critical for the successful execution of multi-step bioconjugation protocols.
TFP Ester Stability and Hydrolysis
The TFP ester is known for its enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions at physiological and slightly basic pH. This increased stability provides a longer reaction window for conjugation to primary amines.
Table 2: Comparative Stability of TFP and NHS Esters
| Ester Type | Half-life (pH 7.0) | Half-life (pH 7.5) | Optimal pH for Amine Conjugation |
| TFP Ester | - | ~24 hours | 8.0 - 9.0 |
| NHS Ester | ~4–5 hours | Hydrolyzes in minutes | 7.0 - 7.5 |
To minimize hydrolysis, this compound should be stored at -20°C in a desiccated environment. When preparing for an experiment, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh and any unused portion discarded.
Azide Group Stability
The azide functional group is remarkably stable under a wide range of experimental conditions, including those typically used for bioconjugation and in biological systems. It is inert to most biological nucleophiles and stable in aqueous buffers for extended periods (e.g., >72 hours at 4°C). This high stability makes it an ideal functional group for bioorthogonal chemistry.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.
-
Purification: Remove excess, unreacted this compound and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.
-
Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Experimental Workflow for Solubility Assessment (PEG Precipitation Assay)
A polyethylene glycol (PEG) precipitation assay can be adapted to determine the relative solubility of proteins conjugated with this compound. This method relies on the principle that less soluble proteins will precipitate at lower concentrations of PEG.
-
Prepare a series of PEG solutions of varying concentrations in the desired buffer.
-
Mix the azide-labeled protein with each PEG solution in a microplate format.
-
Incubate the plate to allow for equilibration and potential precipitation.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the protein concentration in the supernatant, typically by measuring absorbance at 280 nm.
-
Plot the soluble protein concentration against the PEG concentration to determine the precipitation point, which is an indicator of relative solubility.
Visualizing Workflows and Pathways
Bioconjugation and Click Chemistry Workflow
The following diagram illustrates the two-step workflow for bioconjugation using this compound, followed by a click chemistry reaction.
Caption: A two-step bioconjugation workflow using this compound.
PROTAC Assembly Logical Diagram
This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the logical relationship of the components in a PROTAC molecule.
Caption: Logical components of a PROTAC molecule assembled using a PEG linker.
By understanding the solubility and stability characteristics of this compound, researchers can confidently design and execute robust bioconjugation and drug development strategies, leading to more reliable and impactful scientific outcomes.
References
In-Depth Technical Guide to the Safety of Azido-PEG8-TFP Ester
This technical guide provides a comprehensive overview of the safety information for Azido-PEG8-TFP ester, a bifunctional crosslinker commonly utilized by researchers, scientists, and drug development professionals. The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C25H37F4N3O10[1] |
| Molecular Weight | 615.57 g/mol [1][2] |
| CAS Number | 1818294-49-3[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and aquatic toxicity.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. |
Handling, Storage, and Disposal
Proper handling and storage procedures are critical to ensure safety and maintain the integrity of the product.
| Aspect | Procedure |
| Handling | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. |
| Storage | Recommended storage at -20°C. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Collect spillage. |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological data presented in the Safety Data Sheet for this compound are not publicly available in the provided search results. This information is typically held by the manufacturer.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1][2] First conceptualized by K.B. Sharpless, this chemical philosophy emphasizes modularity, high yields, and the generation of inoffensive byproducts.[1] These characteristics make click chemistry an invaluable tool in drug discovery, diagnostics, and various chemical biology applications, allowing for the precise and stable linkage of molecules in complex biological environments.[3]
At the heart of click chemistry's application in bioconjugation are bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent ligation of biomolecules with probes, drugs, or other molecules of interest with remarkable specificity.
This guide provides a detailed exploration of the core click chemistry reactions used for bioconjugation, complete with quantitative data, experimental protocols, and visualizations to aid researchers in their practical applications.
Core Principles of Click Chemistry in Bioconjugation
The power of click chemistry lies in its adherence to a stringent set of criteria, making it ideal for the complexities of biological systems. Key reactions are characterized by:
-
High Selectivity and Specificity: The reacting functional groups (e.g., azides and alkynes) are largely inert in biological systems, ensuring that the reaction only occurs between the intended partners and minimizes off-target interactions.
-
High Yields: Click reactions proceed to near-quantitative completion, which simplifies purification and downstream applications.
-
Mild Reaction Conditions: These reactions can be performed in aqueous solutions, at physiological pH, and at room temperature, preserving the integrity and function of sensitive biomolecules.
-
Bioorthogonality: The reactive groups do not participate in or interfere with biological processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) source, to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction.
Mechanism of CuAAC
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable triazole product and regenerates the copper(I) catalyst.
CuAAC Catalytic Cycle.
Quantitative Data for CuAAC
The efficiency of CuAAC is notable, with high yields and rapid kinetics, although the latter is dependent on the specific reactants and conditions.
| Parameter | Value | Conditions | Reference |
| Reaction Rate Constant (k) | 10 to 104 M-1s-1 | Aqueous solution, 25°C | |
| Rate Acceleration | 107 to 108-fold | Compared to uncatalyzed reaction | |
| Typical Yield | >95% | Optimized conditions | |
| pH Range | 4 to 12 | Aqueous conditions |
Experimental Protocol: General CuAAC for Protein Labeling
This protocol provides a general guideline for the labeling of an alkyne-modified protein with an azide-containing probe.
Materials:
-
Alkyne-modified protein solution (e.g., 10-50 µM in a suitable buffer like PBS).
-
Azide-functionalized probe (e.g., fluorescent dye, biotin) stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50 mM in water).
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the azide-functionalized probe to the protein solution to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and ligand stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes to allow for complex formation.
-
Add the catalyst premix to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive.
-
After incubation, the labeled protein can be purified from excess reagents using methods such as spin desalting columns, dialysis, or precipitation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for bioconjugation was the development of SPAAC, which eliminates the need for a cytotoxic copper catalyst. This reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole. The absence of copper makes SPAAC ideal for applications in living cells and whole organisms.
Mechanism of SPAAC
The SPAAC reaction is a concerted, metal-free 1,3-dipolar cycloaddition. The driving force is the release of ring strain in the cyclooctyne as it transitions to the more stable triazole ring structure. The reaction proceeds without any catalyst, making it highly bioorthogonal.
SPAAC Reaction Mechanism.
Quantitative Data for SPAAC
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates.
| Cyclooctyne Reagent | Second-Order Rate Constant (k) (M-1s-1) | Key Features | Reference |
| DIFO | ~0.08 | First-generation, fluorinated for increased reactivity. | |
| BCN | Variable, can be up to ~1 | Stable and widely used. | |
| DBCO (ADIBO) | Variable, can be up to ~1 | High reactivity and stability, commonly used. | |
| TCO (with Tetrazine) | 1 to 106 | Inverse-electron-demand Diels-Alder, extremely fast. |
Experimental Protocol: General SPAAC for Cell Surface Labeling
This protocol describes the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with azide groups metabolically incorporated into their surface glycans.
-
DBCO-functionalized fluorescent dye stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium or buffer (e.g., PBS with 1% FBS).
Procedure:
-
Culture cells and metabolically label them with an azide-containing sugar (e.g., Ac₄ManNAz) for a sufficient period to ensure surface expression of azido-glycans.
-
Wash the cells gently with fresh, pre-warmed culture medium or buffer to remove unincorporated azide sugar.
-
Dilute the DBCO-dye stock solution to the desired final concentration (typically 25-100 µM) in the cell culture medium.
-
Add the DBCO-dye solution to the cells and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells three times with fresh medium or buffer to remove the unreacted dye.
-
The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.
Logical Workflow for a Bioconjugation Experiment
The general workflow for a bioconjugation experiment using click chemistry involves several key stages, from the introduction of the bioorthogonal handles to the final analysis.
General Bioconjugation Workflow.
Applications in Drug Development and Research
Click chemistry has become an indispensable tool in the pharmaceutical and biotechnology industries. Its applications are vast and continue to expand:
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to antibodies, creating targeted cancer therapies with improved efficacy and reduced side effects.
-
Lead Discovery and Optimization: It facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening, accelerating the identification of new drug candidates.
-
Biomolecule Labeling and Imaging: The ability to attach fluorophores, biotin, or other tags to proteins, nucleic acids, and glycans enables the study of biological processes in their native environments, including in living cells.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry allows for the specific enrichment and identification of newly synthesized proteins or enzymes with specific activities.
References
Methodological & Application
Protocol for Protein Labeling with Azido-PEG8-TFP Ester: A Guide for Researchers
Application Notes
This document provides a comprehensive guide for the labeling of proteins with Azido-PEG8-TFP (2,3,5,6-tetrafluorophenyl) ester. This heterobifunctional reagent allows for the covalent attachment of an azide (B81097) moiety to proteins, which can then be used in a variety of downstream applications, most notably in the field of "click chemistry." The TFP ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting labeled protein, as well as reduces steric hindrance.
The introduction of the azide group onto a protein provides a bioorthogonal handle for subsequent conjugation with molecules containing an alkyne group. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These highly specific and efficient reactions are widely used for attaching a variety of payloads to proteins, including fluorescent dyes, biotin, and small molecule drugs.
A significant application of this technology is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. By labeling a target-binding protein or antibody with an azide group, it can be conjugated to an E3 ligase-recruiting moiety via click chemistry to form a functional PROTAC.
Data Presentation
| Molar Excess of Azide-NHS Ester | Protein Concentration (mg/mL) | Degree of Labeling (DOL) | Protein Recovery (%) |
| 5-fold | 2 | 1-2 | >90% |
| 10-fold | 2 | 3-4 | >85% |
| 20-fold | 2 | 5-7 | >80% |
| 40-fold | 2 | 8-10 | >75% |
Note: This data is illustrative and was generated for a generic IgG antibody labeled with an Azide-PEG4-NHS ester. The optimal DOL and recovery will vary depending on the specific protein, its lysine content and accessibility, and the purification method used.
Experimental Protocols
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate buffer)
-
Azido-PEG8-TFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate (B84403) buffer, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Protocol for Protein Labeling
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete with the labeling reaction.
-
If necessary, exchange the protein into the desired reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Note: TFP esters are moisture-sensitive and will hydrolyze in the presence of water. Prepare the stock solution fresh and do not store for later use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[1]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the downstream application involves photosensitive molecules.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will react with any excess TFP ester.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by dialysis against a suitable storage buffer (e.g., PBS) or by using a size-exclusion chromatography (desalting) column.
-
Follow the manufacturer's instructions for the chosen purification method.
-
Characterization of the Labeled Protein
-
Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay such as the bicinchoninic acid (BCA) assay.
-
Degree of Labeling (DOL): The DOL can be determined using mass spectrometry. The mass of the conjugated Azido-PEG8 moiety will result in a corresponding mass shift in the protein's molecular weight.
-
Storage: Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C.
Visualizations
References
Application Notes: Performing Click Chemistry with Azido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of Method
Azido-PEG8-TFP ester is a heterobifunctional crosslinker designed for a versatile two-step bioconjugation strategy. Its structure consists of three key components:
-
Azido (N₃) Group: This functional group serves as a bioorthogonal handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide (B81097) group can react with alkyne-containing molecules to form a stable triazole linkage.[3][4]
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) chain is a hydrophilic spacer that enhances the water solubility of the reagent and the resulting conjugate.[1] It also reduces steric hindrance, providing better access for the reactive groups, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume.
-
Tetrafluorophenyl (TFP) Ester: This is a highly reactive amine-specific functional group. It efficiently forms stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. TFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous buffers compared to the more common N-hydroxysuccinimide (NHS) esters, offering a longer reaction window and improved efficiency.
The overall strategy involves two primary stages:
-
Step 1 (Amine Modification): The TFP ester end of the molecule is first reacted with an amine-containing biomolecule (e.g., protein, peptide, or amine-modified surface), covalently attaching the Azido-PEG8 moiety.
-
Step 2 (Click Chemistry Conjugation): The now azide-functionalized biomolecule is subsequently reacted with a molecule containing a compatible alkyne group via click chemistry. The most common copper-free method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO or BCN. This copper-free approach is highly advantageous for applications involving living cells or other biological systems where copper toxicity is a concern.
This methodology is widely employed in drug development for creating antibody-drug conjugates (ADCs), in proteomics for protein labeling, and in materials science for surface functionalization.
Chemical Reaction and Experimental Workflow
The process begins with the acylation of a primary amine on a target molecule (e.g., a protein) by the TFP ester, releasing tetrafluorophenol. The resulting azide-modified protein is then ready for the SPAAC reaction with a DBCO-functionalized molecule to form the final conjugate.
The following diagram illustrates the typical laboratory workflow for producing and purifying the final conjugate.
Experimental Protocols & Data
Protocol 1: Modification of Proteins with this compound
This protocol describes the first step: labeling an amine-containing protein with the azide moiety.
A. Materials Required:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer: Phosphate-buffered saline (PBS) pH 7.5-8.0, or 100 mM sodium bicarbonate/carbonate buffer pH 8.0-9.0.
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine (B1666218), pH 8.0
-
Purification tools: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes.
B. Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed.
-
Prepare Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The TFP-ester moiety is moisture-sensitive and will hydrolyze over time. Do not prepare stock solutions for long-term storage.
-
Calculate Reagent Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess over the protein. The optimal ratio depends on the protein concentration and should be determined empirically. See Table 1 for general recommendations.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be needed for dilute protein solutions.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Immediately remove the unreacted this compound and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against the appropriate buffer for the next step.
Table 1: Recommended Reaction Parameters for Amine Modification
| Parameter | Recommendation | Rationale / Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess (Reagent:Protein) | 10-20 fold (for >2 mg/mL protein) | Lower protein concentrations may require a higher molar excess (up to 50-fold). |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate, HEPES) | To prevent competition for the TFP ester. |
| pH | 7.5 - 9.0 | Acylation of primary amines is favored at a slightly alkaline pH. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow the reaction and minimize potential protein degradation. |
| Incubation Time | 30 - 120 minutes | The optimal time should be determined empirically. Monitor progress if possible. |
| Quenching Reagent | Tris or Glycine | Used to consume any remaining reactive TFP ester. |
Protocol 2: SPAAC "Click" Reaction
This protocol describes the second step: conjugating an alkyne-containing molecule (e.g., DBCO-fluorophore) to the azide-modified protein.
A. Materials Required:
-
Azide-modified protein (from Protocol 1)
-
DBCO, BCN, or other strained alkyne-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
B. Procedure:
-
Prepare Reagents: Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration. The azide-modified protein should be in a suitable reaction buffer.
-
Click Reaction: Add the alkyne-reagent to the azide-modified protein solution. A slight molar excess (1.5 to 5-fold) of the less critical or more abundant component is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. SPAAC reactions are generally efficient at physiological temperatures and pH.
-
Final Purification: After incubation, the final conjugate must be purified to remove any unreacted alkyne-reagent. This is typically achieved using methods appropriate for the biomolecule, such as SEC, dialysis, or hydrophobic interaction chromatography (HIC).
Table 2: Recommended Reaction Parameters for SPAAC
| Parameter | Recommendation | Rationale / Notes |
| Molar Ratio (Alkyne:Azide) | 1.5 - 5.0 fold excess of one reagent | Helps ensure the complete consumption of the limiting reagent. |
| Reaction Buffer | Standard biological buffers (e.g., PBS) | SPAAC is highly bioorthogonal and compatible with a wide range of buffers. |
| pH | 7.0 - 8.5 | The reaction is not highly sensitive to pH within this range. |
| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but 4°C or room temperature is common. |
| Incubation Time | 4 - 24 hours | Reaction times can vary based on the specific strained alkyne used and reactant concentrations. |
Protocol 3: Characterization of the Final Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and assess its purity.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein should show a band shift compared to the unlabeled protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, which can be used to determine the degree of labeling (DOL) — the average number of molecules attached per protein.
-
HPLC Analysis: Techniques like Size-Exclusion (SEC) or Reverse-Phase (RP-HPLC) can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated protein, singly-labeled, doubly-labeled).
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance (like a fluorophore), the degree of labeling can often be estimated using the Beer-Lambert law.
References
Application Note: Efficient Conjugation of Azido-PEG8-TFP Ester to Amine-Modified Oligonucleotides for Downstream Click Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the conjugation of Azido-PEG8-TFP ester to amine-modified oligonucleotides. This method facilitates the efficient introduction of a terminal azide (B81097) group onto an oligonucleotide, enabling subsequent conjugation to alkyne-modified molecules via "click chemistry." The protocol covers the conjugation reaction, purification of the resulting PEGylated oligonucleotide, and methods for characterization. This powerful bioconjugation technique is essential for the development of advanced oligonucleotide therapeutics, diagnostics, and research tools.
Introduction
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), have gained significant traction in drug development.[1][2] However, their therapeutic efficacy can be limited by poor cellular uptake, rapid degradation by nucleases, and unfavorable pharmacokinetic properties.[1] To overcome these challenges, oligonucleotides are often conjugated to molecules like polyethylene (B3416737) glycol (PEG), peptides, or targeting ligands.[3]
PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the stability and extend the in vivo half-life of therapeutic molecules.[] The this compound is a heterobifunctional linker that facilitates the covalent attachment of a PEG spacer with a terminal azide group to a primary amine on a modified oligonucleotide. The tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient coupling to amines, forming a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous conditions, allowing for more efficient conjugation.
The resulting azide-modified oligonucleotide is a versatile intermediate for subsequent bioorthogonal "click chemistry" reactions. The azide group can be specifically and efficiently coupled to molecules containing an alkyne moiety, such as fluorescent dyes, quenchers, or targeting ligands, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach provides a powerful platform for the development of novel oligonucleotide conjugates with tailored properties for a wide range of applications in research and drug development.
Materials and Methods
Materials
-
Amine-modified oligonucleotide (e.g., 5'-amino-modifier)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile
-
Mass spectrometer (ESI-MS or MALDI-TOF)
Experimental Protocols
2.2.1. Preparation of Reagents
-
Amine-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Stock Solution: TFP esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
2.2.2. Conjugation Reaction
-
In a microcentrifuge tube, combine 10 µL of 1 mM amine-modified oligonucleotide, 15 µL of 0.1 M sodium bicarbonate buffer (pH 8.5), and nuclease-free water to a final volume of 80 µL.
-
Add 20 µL of 10 mM this compound stock solution to the oligonucleotide solution. This corresponds to a 20-fold molar excess of the TFP ester.
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, the reaction mixture is ready for purification.
2.2.3. Purification of the Azido-PEGylated Oligonucleotide
The Azido-PEGylated oligonucleotide can be purified from unreacted oligonucleotide and excess this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC System: An analytical or semi-preparative HPLC system.
-
Column: A C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of 5-95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm.
The PEGylated oligonucleotide is more hydrophobic than the unmodified oligonucleotide and will therefore have a longer retention time on the RP-HPLC column. Collect the fractions corresponding to the desired product peak and lyophilize.
2.2.4. Characterization of the Conjugate
The identity and purity of the Azido-PEGylated oligonucleotide should be confirmed by mass spectrometry.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the conjugate. The observed molecular weight should correspond to the calculated mass of the starting oligonucleotide plus the mass of the Azido-PEG8 moiety.
Data Presentation
Table 1: Summary of Materials and Reaction Conditions
| Parameter | Value/Description |
| Oligonucleotide | Amine-modified oligonucleotide |
| PEG Linker | This compound |
| Oligonucleotide Conc. | 1 mM |
| PEG Linker Conc. | 10 mM (in DMSO) |
| Molar Ratio (Linker:Oligo) | 20:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours |
Table 2: Expected Mass Shift Upon Conjugation
| Compound | Molecular Weight (Da) |
| Amine-modified Oligonucleotide (example 20-mer) | ~6100 |
| This compound | 635.5 |
| Azido-PEG8-Oligonucleotide Conjugate | ~6544.5 |
| (Note: The final mass of the conjugate is the mass of the oligonucleotide plus the mass of the Azido-PEG8 portion, after loss of the TFP leaving group). |
Table 3: Typical Purification and Characterization Parameters
| Method | Parameter | Typical Value/Observation |
| Purification | RP-HPLC Column | C18 |
| Mobile Phase | A: 0.1 M TEAA; B: Acetonitrile | |
| Elution Profile | Conjugate elutes later than unmodified oligo | |
| Characterization | Mass Spectrometry | ESI-MS or MALDI-TOF |
| Expected Result | Observed mass matches calculated mass |
Visualizations
Caption: Workflow of the TFP ester conjugation reaction.
Caption: Purification and analysis workflow for the conjugate.
Caption: Subsequent application via Click Chemistry.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the conjugation of this compound to amine-modified oligonucleotides. The use of a TFP ester ensures high reactivity and stability, leading to excellent conjugation yields. The resulting azide-functionalized oligonucleotides are valuable intermediates for the construction of complex bioconjugates through click chemistry, opening up a wide array of possibilities for the development of next-generation oligonucleotide-based therapeutics and diagnostic agents.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs), a promising class of targeted therapeutics. This document covers the essential stages of ADC production, from antibody modification and drug-linker conjugation to purification and characterization. Detailed experimental protocols for common conjugation chemistries and analytical methods are provided to assist researchers in developing robust and effective ADCs.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are comprised of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] This tripartite structure allows for the targeted delivery of the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][3]
The mechanism of action typically involves the binding of the ADC to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[4][5] Once inside the cell, the cytotoxic payload is released, leading to cell death. The design of the linker is critical to the stability and efficacy of the ADC, with both cleavable and non-cleavable linkers being utilized depending on the desired mechanism of drug release.
Experimental Workflow Overview
The synthesis of an ADC is a multi-step process that requires careful planning and execution. The general workflow involves the selection and preparation of the antibody, activation of the antibody and/or the drug-linker, the conjugation reaction itself, and finally, the purification and characterization of the resulting ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
Revolutionizing Surface Functionalization: A Detailed Guide to Azido-PEG8-TFP Ester
Introduction
In the dynamic fields of biotechnology, drug development, and materials science, the precise control of surface chemistry is paramount. Azido-PEG8-TFP ester has emerged as a powerful and versatile heterobifunctional linker for the covalent modification of surfaces. This molecule incorporates three key features: a tetrafluorophenyl (TFP) ester for highly efficient coupling to primary amines, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal azide (B81097) group for bioorthogonal "click" chemistry.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for surface functionalization. It details the advantages of TFP esters over traditional N-hydroxysuccinimide (NHS) esters, provides step-by-step experimental protocols for surface modification and subsequent biomolecule immobilization, and presents quantitative data to guide experimental design and characterization.
Advantages of TFP Esters
The TFP ester moiety of this compound offers significant advantages for amine-reactive conjugation, primarily its enhanced stability in aqueous solutions compared to the more commonly used NHS esters. This stability is particularly pronounced under the neutral to slightly basic conditions (pH 7.5-8.5) that are optimal for reacting with primary amines on biomolecules and functionalized surfaces. The increased hydrolytic stability of TFP esters leads to higher coupling efficiencies and more reproducible surface modifications. While TFP esters are somewhat more hydrophobic than their NHS counterparts, the inclusion of the hydrophilic PEG8 spacer in the this compound molecule helps to mitigate this issue.
Quantitative Data on Surface Functionalization
The following tables summarize key quantitative parameters derived from studies on surface functionalization using TFP esters and click chemistry. These values can serve as a benchmark for researchers designing and evaluating their own surface modification experiments.
Table 1: Comparison of TFP and NHS Ester Performance for Surface Immobilization
| Parameter | TFP Ester Surface | NHS Ester Surface | pH of Reaction | Reference |
| Hybridization Density (molecules/cm²) | 4.12 x 10¹² | 2.10 x 10¹² | 10.0 | [1] |
| Relative Hydrolytic Stability | Higher | Lower | Neutral to Basic | [2][3] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | N/A | [2] |
Table 2: Characterization of Azide-Functionalized Surfaces
| Characterization Technique | Expected Outcome | Purpose |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s signal characteristic of the azide group. | Confirms the successful immobilization of the this compound. |
| Contact Angle Goniometry | Increase in hydrophobicity after initial silanization (if applicable), followed by a decrease after PEGylation. | Monitors changes in surface wettability at each functionalization step. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic azide peak around 2100 cm⁻¹. | Provides chemical confirmation of azide group incorporation. |
Table 3: Quantitative Analysis of Click Chemistry on Functionalized Surfaces
| Parameter | Value | Method | Substrate |
| Immobilized PEG-silane | ~0.196 mmol/g | Thermogravimetric Analysis (TGA) | Magnetic Nanoparticles |
| Click Reaction Efficiency | > 85% | Quantification of immobilized biomolecule | Azide-functionalized Magnetic Nanoparticles |
Experimental Protocols
The following protocols provide a step-by-step guide for the functionalization of an amine-modified surface with this compound and subsequent immobilization of an alkyne-containing biomolecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Protocol 1: Functionalization of an Amine-Modified Surface with this compound
This protocol describes the covalent attachment of the this compound to a surface presenting primary amine groups (e.g., aminosilanized glass or gold).
Materials:
-
Amine-functionalized substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Reaction Setup: In a suitable reaction vessel, cover the amine-functionalized surface with the Reaction Buffer.
-
Initiation of Reaction: Add the this compound stock solution to the Reaction Buffer to achieve a final concentration of 1-5 mM. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Gently agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Remove the substrate from the reaction solution and wash it thoroughly three times with Reaction Buffer, followed by three washes with PBS, and finally three washes with DI water.
-
Drying: Dry the azide-functionalized surface under a stream of nitrogen or argon gas. The surface is now ready for click chemistry or can be stored under an inert atmosphere at 4°C for a short period.
Protocol 2: Immobilization of an Alkyne-Containing Biomolecule via CuAAC Click Chemistry
This protocol details the "clicking" of an alkyne-modified biomolecule (e.g., peptide, protein, or oligonucleotide) onto the azide-functionalized surface prepared in Protocol 1.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
DI water
-
Nitrogen or argon gas
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing biomolecule in Reaction Buffer to a desired concentration (e.g., 100 µM).
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
-
Reaction Setup:
-
In a reaction vessel, cover the azide-functionalized substrate with the solution of the alkyne-containing biomolecule.
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution at a 5:1 molar ratio (ligand to copper).
-
-
Initiation of Click Reaction:
-
Add the CuSO₄/THPTA premix to the reaction vessel to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Washing: Remove the substrate from the reaction solution and wash it thoroughly three times with PBST, followed by three washes with PBS, and finally three washes with DI water.
-
Drying: Dry the biomolecule-functionalized surface under a stream of nitrogen or argon gas.
Visualizing the Workflow and Chemical Reactions
To provide a clearer understanding of the processes described, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Conclusion
This compound is a highly effective reagent for creating robust and versatile functional surfaces. Its superior stability compared to NHS esters, combined with the bioorthogonality of click chemistry, provides a powerful platform for the controlled immobilization of a wide range of biomolecules. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to successfully implement this technology in their work, paving the way for advancements in diagnostics, therapeutics, and biomaterials.
References
Application Notes and Protocols for TFP Ester Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of tetrafluorophenyl (TFP) esters with primary amines. This chemical reaction is a cornerstone of bioconjugation, enabling the stable linkage of molecules for applications ranging from fluorescent labeling of proteins to the development of antibody-drug conjugates (ADCs).
Introduction to TFP Ester Amine Chemistry
TFP esters are highly efficient amine-reactive compounds that form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or in amine-modified oligonucleotides.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, particularly at the basic pH levels required for efficient conjugation.[1][2] This increased stability reduces the competing hydrolysis reaction, often leading to higher conjugation efficiencies.[3]
The fundamental reaction involves the nucleophilic attack of a non-protonated primary amine on the carbonyl carbon of the TFP ester, resulting in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.
Key Reaction Parameters
The success of a TFP ester amine conjugation reaction is dependent on several critical parameters. The following table summarizes the recommended conditions based on established protocols and experimental data.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 9.0 | The optimal pH is a balance between amine reactivity and ester hydrolysis. Primary amines are more nucleophilic at higher pH, but the rate of ester hydrolysis also increases. For TFP esters, a pH of 8.5-9.0 is often recommended for protein conjugations. For oligonucleotide labeling, a pH of 8.5 is optimal. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically carried out at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | TFP esters are often hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., <10%) to avoid denaturation of proteins. |
| Buffer | Amine-free buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester and must be avoided. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. |
| Molar Ratio | 2:1 to 20:1 (TFP ester : Amine) | The optimal molar ratio of TFP ester to the amine-containing biomolecule depends on the desired degree of labeling and the concentration of the reactants. A 10- to 20-fold molar excess of the TFP ester is often used for dilute protein solutions (< 5 mg/mL), while a lower excess can be used for more concentrated solutions. |
| Reaction Time | 30 minutes to 4 hours | Typical reaction times are in the range of 30 minutes to 2 hours at room temperature. Longer incubation times can improve efficiency, but also increase the risk of hydrolysis. |
Comparison of TFP and NHS Ester Hydrolytic Stability
A key advantage of TFP esters is their enhanced resistance to hydrolysis compared to NHS esters, especially at the basic pH required for efficient amine conjugation.
| pH | TFP Ester Half-life | NHS Ester Half-life |
| 7.0 | Significantly longer than NHS ester | ~4-5 hours |
| 8.0 | - | ~1 hour |
| 8.6 | - | ~10 minutes |
| 10.0 | ~10-fold longer than NHS ester | Significantly decreased |
Data compiled from multiple sources highlighting the trend of increased stability for TFP esters.
Experimental Protocols
General Protocol for Protein Labeling with a TFP Ester
This protocol provides a general guideline for the conjugation of a TFP ester-activated molecule (e.g., a fluorescent dye or a drug molecule) to a protein.
Materials:
-
Protein containing primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TFP ester-activated molecule
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of at least 2 mg/mL for optimal results.
-
-
Prepare the TFP Ester Solution:
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the TFP ester solution to the stirring protein solution.
-
Ensure the final concentration of the organic solvent is as low as possible.
-
-
Incubate the Reaction:
-
Incubate the reaction at room temperature for 1-2 hours with continuous stirring. For sensitive proteins, the incubation can be performed at 4°C for 4 hours to overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any excess TFP ester. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted TFP ester, the tetrafluorophenol byproduct, and the quenching agent by purifying the protein conjugate using an appropriate method, such as size-exclusion chromatography.
-
Protocol for Labeling Amine-Modified Oligonucleotides
This protocol is designed for the conjugation of a TFP ester to an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
TFP ester-activated molecule
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Tetraborate (B1243019) buffer, pH 8.5
-
Ethanol (B145695)/Sodium Acetate (B1210297) solution for precipitation
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the 0.1 M sodium tetraborate buffer, pH 8.5.
-
-
Prepare the TFP Ester Solution:
-
Dissolve the TFP ester in anhydrous DMSO or DMF to the desired concentration immediately before use.
-
-
Initiate the Conjugation Reaction:
-
Add the TFP ester solution to the oligonucleotide solution.
-
-
Incubate the Reaction:
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purify the Conjugate:
-
Purify the labeled oligonucleotide from the excess TFP ester and byproducts. This can be achieved through methods such as ethanol precipitation or HPLC. For precipitation, add a solution of ethanol and sodium acetate to the reaction mixture, chill to precipitate the oligonucleotide, centrifuge to pellet the conjugate, and then wash the pellet.
-
Resuspend the purified oligonucleotide conjugate in nuclease-free water or a suitable buffer.
-
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Chemical reaction of a TFP ester with a primary amine.
Caption: General experimental workflow for TFP ester amine conjugation.
References
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azide Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for the precise and efficient labeling of biomolecules. This family of reactions is characterized by high yields, stereospecificity, and the formation of stable products under mild, aqueous conditions. For researchers working with azide-functionalized molecules, two prominent methods stand out: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two approaches is critical and depends on the specific requirements of the experiment, particularly the trade-off between reaction speed and biocompatibility.
This document provides a detailed comparison of CuAAC and SPAAC, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in selecting the optimal method for their applications in drug development, diagnostics, and fundamental biological research.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] In contrast, SPAAC is a catalyst-free reaction that relies on the intrinsic ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide, forming a triazole product.[3][] This distinction has profound implications for their respective applications, particularly in living systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[5] Requires ligands to mitigate toxicity in live systems. | High, as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications. |
| Reaction Kinetics | Very fast, with a rate acceleration of 10⁷ to 10⁸ over the uncatalyzed reaction. | Generally slower than CuAAC, with rates dependent on the specific cyclooctyne used. |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes (e.g., DBCO, BCN) and azides. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not always regioselective, can yield a mixture of regioisomers. |
| Reagent Complexity | Requires a copper source, a reducing agent, and often a stabilizing ligand. | Requires the synthesis of often bulky and hydrophobic strained cyclooctynes. |
Quantitative Comparison of Reaction Kinetics
The reaction rate is a critical parameter in bioconjugation, especially when labeling dynamic processes or working with low concentrations of biomolecules. The following table summarizes the second-order rate constants for various cyclooctynes used in SPAAC and provides a general comparison with CuAAC.
| Reaction Type | Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Terminal Alkyne | 1 - 100 | |
| SPAAC | BCN | 0.14 | |
| SPAAC | DIBO | 0.17 | |
| SPAAC | DIFO | 0.076 | |
| SPAAC | DBCO | ~0.1 |
Note: The reaction rates for CuAAC can be influenced by the choice of ligand, solvent, and temperature. The rates for SPAAC are highly dependent on the specific structure of the cyclooctyne.
Reaction Mechanisms
The distinct mechanisms of CuAAC and SPAAC are visualized below.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following protocols provide a general framework for performing CuAAC and SPAAC for the bioconjugation of proteins. Optimization may be required for specific applications and biomolecules.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized label (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (for dissolving hydrophobic labels)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the azide-modified protein solution to the desired final concentration.
-
Prepare Label Solution: Dissolve the alkyne-functionalized label in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Prepare Catalyst Premix: A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.
-
Reaction Assembly: To the protein solution, add the alkyne-functionalized label. A typical molar excess of the label is 10-20 fold over the protein.
-
Add Catalyst Premix: Add the CuSO₄/THPTA premix to the reaction mixture. A typical final concentration is 1-2 mM copper.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent label.
-
Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized label (e.g., DBCO-dye, BCN-biotin)
-
DMSO (for dissolving hydrophobic labels)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the azide-modified protein solution to the desired final concentration.
-
Prepare Label Solution: Dissolve the cyclooctyne-functionalized label in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Reaction Assembly: Add the cyclooctyne-functionalized label to the azide-modified protein solution. A typical molar excess of the label is 5-10 fold over the protein.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for longer incubation times, protected from light if using a fluorescent label. Reaction times will vary depending on the cyclooctyne used.
-
Purification: Purify the labeled protein from the excess unreacted label using a suitable method such as size-exclusion chromatography or dialysis.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficiency of CuAAC and SPAAC for a specific bioconjugation application.
Caption: Comparative workflow for CuAAC and SPAAC bioconjugation.
Conclusion and Recommendations
The choice between CuAAC and SPAAC is highly dependent on the specific application.
-
For in vitro applications where speed and efficiency are paramount and cytotoxicity is not a concern, CuAAC is often the preferred method. Its rapid kinetics and the use of small, readily available terminal alkynes make it a powerful tool for a wide range of bioconjugation needs. The development of copper-chelating ligands has also improved its utility in short-term live-cell experiments.
-
For applications involving live cells, in vivo studies, or any system sensitive to metal-induced toxicity, SPAAC is the superior choice. The absence of a copper catalyst ensures high biocompatibility. While historically slower, the development of new cyclooctynes with enhanced reaction kinetics is continually narrowing the performance gap with CuAAC.
Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their work. By understanding the principles and protocols outlined in these application notes, scientists and drug development professionals can effectively leverage the power of click chemistry to advance their research and development goals.
References
Application Notes and Protocols for the Purification of Conjugates made with Azido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-TFP ester is a heterobifunctional linker used extensively in bioconjugation for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and PROTACs.[1][2] This linker contains three key components:
-
Azido (N₃) group: Enables covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[1][3]
-
Polyethylene Glycol (PEG8) spacer: A hydrophilic eight-unit PEG chain that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[4]
-
Tetrafluorophenyl (TFP) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. TFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a longer half-life at basic pH levels and potentially improving conjugation efficiency.
Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and reaction byproducts is formed. The purification of the target conjugate is a critical step to ensure the homogeneity, purity, and efficacy of the final biopharmaceutical. These application notes provide detailed protocols for the purification and characterization of biomolecules conjugated with this compound.
The Conjugation Reaction: Creating the Azido-PEGylated Molecule
The first step involves the covalent attachment of the this compound to the amine-containing molecule (e.g., protein, antibody). The TFP ester reacts with primary amines at a slightly basic pH to form a stable amide bond.
Caption: Conjugation of this compound to a protein.
Protocol 1: Conjugation of this compound to a Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer. Ensure the buffer pH is adjusted to between 7.5 and 8.5 to facilitate the reaction while minimizing hydrolysis of the TFP ester. A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM to quench any unreacted TFP ester.
-
Purification: Proceed immediately to purification to separate the conjugate from excess linker and unreacted protein.
Purification Strategies for PEGylated Conjugates
The addition of the PEG chain increases the hydrodynamic radius and can shield the surface charges of the protein. These physicochemical changes are exploited by various chromatographic techniques to achieve separation.
| Purification Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Excellent for removing small molecules (excess linker, hydrolyzed linker, quenching agent). Good for separating mono-PEGylated from unreacted protein. | May have limited resolution for separating species with small size differences (e.g., mono- vs. di-PEGylated proteins). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | High resolving power. PEGylation shields protein surface charges, altering its elution profile relative to the unmodified protein. Can separate positional isomers. | Requires optimization of buffer pH and salt gradient. PEG shielding effect can sometimes be subtle, requiring high-resolution columns. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a powerful secondary purification step after IEX or SEC. | Lower capacity and resolution compared to IEX. Requires high salt concentrations, which may not be suitable for all proteins. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff (MWCO). | Simple method for buffer exchange and removing small molecule impurities. | Inefficient at separating PEGylated from un-PEGylated protein. Potential for sample loss. |
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for the specific conjugate.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is highly effective for removing unreacted linker and other small molecules from the much larger protein conjugate.
Caption: Workflow for purification using Size Exclusion Chromatography.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your protein and the PEGylated conjugate (e.g., Superdex 200 Increase or similar).
-
System Preparation: Equilibrate the SEC column and system with a suitable buffer (e.g., PBS, pH 7.4) at a recommended flow rate (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Concentrate the quenched reaction mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the equilibrated column. Collect fractions as the sample elutes. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted protein. Excess linker and byproducts will elute last.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy (at 280 nm) to identify the fractions containing the purified conjugate. Pool the desired fractions.
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on charge. The neutral PEG chain can shield the charged residues on the protein surface, causing the conjugate to elute at a different salt concentration than the native protein.
-
Column Selection: Choose an IEX column based on the isoelectric point (pI) of the protein. Use a cation exchange (CEX) column if the buffer pH is below the protein's pI, or an anion exchange (AEX) column if the pH is above the pI.
-
Buffer Preparation:
-
Buffer A (Binding): Low salt concentration buffer (e.g., 20 mM Tris, pH 8.0).
-
Buffer B (Elution): High salt concentration buffer (e.g., 20 mM Tris + 1 M NaCl, pH 8.0).
-
-
System Preparation: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Loading: Dilute the reaction mixture in Buffer A to reduce its conductivity and load it onto the column.
-
Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% B over 20-30 column volumes). The PEGylated conjugate will typically elute at a lower salt concentration than the more highly charged unreacted protein.
-
Analysis: Collect and analyze fractions as described for SEC to identify and pool the purified product.
Characterization of the Purified Conjugate
After purification, it is essential to characterize the conjugate to confirm its identity and purity.
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm increase in molecular weight. | The purified conjugate should show a single, distinct band that is higher than the band for the unreacted protein. The size increase corresponds to the attached Azido-PEG8 moiety. |
| Mass Spectrometry (MS) | Confirm the precise molecular weight of the conjugate. | The observed mass should match the theoretical mass of the protein plus the mass of one or more this compound linkers (minus the TFP leaving group). |
| UV-Vis Spectroscopy | Quantify protein concentration. | Used to determine the concentration of the final purified product by measuring absorbance at 280 nm. |
| RP-HPLC | Assess purity and homogeneity. | A pure conjugate should ideally show a single, sharp peak. Can be coupled with MS for detailed analysis. |
Conclusion
The purification of conjugates made with this compound is a multi-step process that is critical for downstream applications. A combination of chromatographic techniques, most commonly Size Exclusion and Ion Exchange Chromatography, is typically employed to achieve high purity. The choice of method depends on the specific properties of the protein and the degree of PEGylation. Proper characterization of the final product is mandatory to ensure that a homogeneous and well-defined bioconjugate has been obtained.
References
Application Notes and Protocols for Fluorescent Probe Development using Azido-PEG8-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and efficient fluorescent probes is crucial for advancing our understanding of complex biological processes and for the development of novel diagnostic and therapeutic agents. Azido-PEG8-TFP ester is a heterobifunctional linker that offers a versatile platform for the synthesis of such probes. This linker possesses two key functional groups: a tetrafluorophenyl (TFP) ester for stable amide bond formation with primary amines, and an azide (B81097) group for bioorthogonal "click chemistry" reactions.
The TFP ester provides a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous solutions, leading to higher conjugation efficiencies and better reproducibility. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity of the resulting probe, which can improve solubility and reduce non-specific binding in biological systems.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent probes, specifically focusing on a two-step approach for labeling amine-containing biomolecules.
Chemical Properties and Reactivity
This compound is a versatile tool for bioconjugation, enabling a two-step labeling strategy.[1]
1. TFP Ester Reaction with Primary Amines: The tetrafluorophenyl (TFP) ester is an amine-reactive functional group that readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (typically 7.5-8.5).[2] TFP esters are more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, allowing for longer reaction times in aqueous buffers and resulting in more efficient and reproducible labeling.[2]
2. Azide Reaction via Click Chemistry: The azide group is a bioorthogonal handle that can be specifically reacted with an alkyne-functionalized molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These "click chemistry" reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions.[4]
The sequential and orthogonal nature of these two reactions allows for the precise construction of complex bioconjugates.
Application: Synthesis of a Fluorescently Labeled Peptide Probe
This section details the synthesis of a fluorescently labeled peptide probe for cellular imaging. The strategy involves a two-step process:
-
Modification of a model peptide with this compound.
-
Conjugation of an alkyne-functionalized fluorophore to the azide-modified peptide via CuAAC (click chemistry).
Experimental Workflow
The overall workflow for the synthesis of the fluorescent peptide probe is depicted below.
Detailed Experimental Protocols
Protocol 1: Modification of a Peptide with this compound
This protocol describes the reaction of this compound with a model peptide containing a primary amine.
Materials:
-
Amine-containing peptide (e.g., a peptide with a lysine residue or a free N-terminus)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Peptide Preparation: Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid peptide precipitation.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting azide-modified peptide using reverse-phase HPLC to remove excess linker and other reagents.
-
Characterization: Confirm the successful modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS), expecting an increase in mass corresponding to the Azido-PEG8 moiety.
Protocol 2: Fluorescent Labeling of the Azide-Modified Peptide via Click Chemistry
This protocol describes the copper-catalyzed click chemistry reaction between the azide-modified peptide and an alkyne-functionalized fluorophore.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-functionalized fluorophore (e.g., an alkyne-modified cyanine (B1664457) or fluorescein (B123965) dye)
-
Click Chemistry Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to protect the biomolecule)
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Reactant Preparation:
-
Dissolve the purified azide-modified peptide in the Click Chemistry Reaction Buffer.
-
Dissolve the alkyne-functionalized fluorophore in a minimal amount of DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified peptide and a 1.5 to 5-fold molar excess of the alkyne-fluorophore.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Add the CuSO₄ (with or without ligand) to the peptide-fluorophore mixture to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final fluorescently labeled peptide probe by reverse-phase HPLC.
-
Characterization:
-
Confirm the final product by mass spectrometry.
-
Determine the concentration and degree of labeling using UV-Vis spectroscopy.
-
Characterize the spectroscopic properties of the probe by measuring its absorption and emission spectra.
-
Data Presentation
The following tables provide representative data for the synthesis and characterization of a fluorescent peptide probe using this compound. (Note: These are example values and will vary depending on the specific peptide and fluorophore used).
Table 1: Reaction Conditions and Yields
| Step | Reactant 1 | Reactant 2 | Molar Excess of Reactant 2 | Reaction Time (h) | Temperature (°C) | Purification Method | Typical Yield (%) |
| 1. Peptide Modification | Amine-Peptide | This compound | 10-fold | 2 | 25 | RP-HPLC | 70-85 |
| 2. Fluorescent Labeling | Azido-PEG8-Peptide | Alkyne-Fluorophore | 3-fold | 1.5 | 25 | RP-HPLC | 50-65 |
Table 2: Characterization of the Final Fluorescent Probe
| Property | Value | Method |
| Molecular Weight (Expected) | Calculated based on peptide and probe structure | - |
| Molecular Weight (Observed) | Matches expected value ± 1 Da | Mass Spectrometry |
| Absorption Maximum (λmax) | Dependent on the fluorophore | UV-Vis Spectroscopy |
| Emission Maximum (λem) | Dependent on the fluorophore | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | Dependent on the fluorophore and local environment | Comparative Method |
| Purity | >95% | HPLC |
Signaling Pathway and Application Visualization
Fluorescently labeled peptides can be used to visualize and track specific biological targets, such as receptors on the cell surface. The following diagram illustrates a simplified signaling pathway that could be investigated using a fluorescently labeled peptide ligand.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the development of fluorescent probes. Its superior stability and the bioorthogonality of its reactive groups enable the efficient and specific labeling of a wide range of biomolecules. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of chemical biology, drug discovery, and diagnostics to synthesize and characterize novel fluorescent probes for their specific research needs.
References
- 1. Synthesis and spectroscopic characterisation of new ESIPT fluorescent protein probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Application Notes and Protocols for Live Cell Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques for labeling live cells are indispensable tools in modern biological research and drug development. They allow for the real-time visualization and tracking of biomolecules, elucidating complex cellular processes, and assessing the efficacy and mechanism of action of therapeutics.[1][2][3] This document provides detailed application notes and protocols for key bioconjugation strategies, including bioorthogonal chemistry, affinity-based labeling, and genetically encoded tags.
I. Bioorthogonal Chemistry-Based Labeling
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[4] These reactions are characterized by high specificity and efficiency, making them ideal for labeling biomolecules in their native environment.[5]
A. Metabolic Labeling and Click Chemistry
One of the most powerful bioorthogonal strategies involves a two-step process: first, cells are fed with a metabolic precursor containing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne). This reporter is incorporated into newly synthesized biomolecules such as proteins, glycans, or lipids. In the second step, a probe molecule containing the complementary reactive group (e.g., a cyclooctyne (B158145) for an azide) and a fluorescent dye is introduced. The two groups "click" together, forming a stable covalent bond and labeling the target biomolecule.
Key Features:
-
High Specificity: The azide and alkyne groups are abiotic and therefore do not cross-react with endogenous functional groups.
-
Versatility: Can be used to label various types of biomolecules by using different metabolic precursors.
-
Minimal Perturbation: The small size of the azide and alkyne groups minimizes potential disruption to the function of the labeled biomolecule.
Quantitative Comparison of Click Chemistry Reactions for Live Cell Labeling
| Reaction Type | Reporter 1 | Reporter 2 | Typical Labeling Time | Cell Viability | Key Advantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide | Cyclooctyne (e.g., DIFO, DBCO) | Minutes to 1 hour | High | Copper-free, fast kinetics |
| Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) | Tetrazine | trans-Cyclooctene (TCO) | Seconds to minutes | High | Extremely fast kinetics |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | Not suitable for live cells | Low (due to copper toxicity) | High reaction efficiency in fixed cells |
Experimental Workflow: Metabolic Labeling with Click Chemistry
Caption: Workflow for metabolic glycan labeling using SPAAC click chemistry.
Protocol: Live Cell Surface Glycan Labeling using SPAAC
Materials:
-
Cells of interest cultured in appropriate medium
-
Azido (B1232118) sugar precursor (e.g., Ac4ManNAz)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azido sugar precursor to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for incorporation of the azido sugar into cell surface glycans.
-
-
Fluorescent Labeling:
-
Gently wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-conjugated dye in serum-free medium at a final concentration of 5-10 µM.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unbound dye.
-
Add fresh culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
II. Affinity-Based Labeling
Affinity-based labeling leverages the high-affinity interaction between a protein tag and a specific probe. This approach offers rapid and specific labeling of proteins of interest.
A. HaloTag® and SNAP-tag® Technologies
HaloTag® and SNAP-tag® are genetically encoded protein tags that form a covalent bond with a specific synthetic ligand. These ligands can be conjugated to a variety of probes, including fluorescent dyes, allowing for versatile labeling of the tagged protein.
Key Features:
-
Specificity: The covalent bond formation is highly specific to the tag.
-
Versatility: A wide range of fluorescent ligands with different spectral properties are available.
-
Control: Labeling can be performed at a specific time point by adding the ligand.
Quantitative Comparison of Affinity-Based Labeling Systems
| Tag | Size (kDa) | Ligand | Bond Type | Labeling Time | Key Advantages |
| HaloTag® | 33 | Chloroalkane | Covalent | 15-30 minutes | Stable covalent bond, variety of ligands |
| SNAP-tag® | 19.4 | O6-benzylguanine | Covalent | 15-30 minutes | Smaller tag size, orthogonal to HaloTag® |
Experimental Workflow: HaloTag® Labeling
Caption: Workflow for labeling a protein of interest using HaloTag® technology.
Protocol: Live Cell Labeling with HaloTag® TMR Ligand
Materials:
-
Cells expressing a HaloTag® fusion protein
-
HaloTag® TMR Ligand (cell-permeant)
-
Cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Solution:
-
Prepare a 5 µM working solution of the HaloTag® TMR Ligand in pre-warmed cell culture medium.
-
-
Labeling:
-
Remove the existing medium from the cells.
-
Add the labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed culture medium.
-
Add fresh medium to the cells.
-
Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
III. Antibody-Based Labeling for Cell Surface Proteins
Antibodies conjugated to fluorescent dyes are widely used to label specific proteins on the surface of live cells. This technique is central to applications such as flow cytometry and immunofluorescence microscopy of live cells.
A. Direct and Indirect Immunofluorescence
In direct immunofluorescence , the primary antibody that recognizes the cell surface protein is directly conjugated to a fluorophore. In indirect immunofluorescence , a fluorescently labeled secondary antibody that recognizes the primary antibody is used.
Key Features:
-
High Specificity: Antibodies provide exquisite specificity for their target antigen.
-
Signal Amplification (Indirect): The use of a secondary antibody can amplify the fluorescent signal.
-
Wide Availability: A vast number of primary antibodies against various cell surface proteins are commercially available.
Quantitative Considerations for Antibody-Based Labeling
| Parameter | Typical Range | Factors to Optimize |
| Primary Antibody Concentration | 0.1 - 10 µg/mL | Antibody affinity, antigen expression level |
| Incubation Time | 30 - 60 minutes on ice | Prevent internalization of the antibody-antigen complex |
| Secondary Antibody Dilution | 1:200 - 1:1000 | Signal-to-noise ratio |
Experimental Workflow: Indirect Immunofluorescence of Live Cells
Caption: Workflow for indirect immunofluorescence labeling of live cells.
Protocol: Live Cell Staining for Flow Cytometry
Materials:
-
Suspension cells
-
Primary antibody specific for a cell surface antigen
-
Fluorophore-conjugated secondary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.
-
Add the primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 1-2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of the diluted fluorophore-conjugated secondary antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Final Wash and Analysis:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer as in step 3.
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer.
-
IV. Considerations for Intracellular Labeling
Labeling intracellular targets in live cells presents the additional challenge of delivering the probe across the cell membrane.
Strategies for Intracellular Delivery:
-
Cell-Permeant Dyes: Some small molecule fluorophores are inherently cell-permeable and can be used with intracellular labeling systems like HaloTag® and SNAP-tag®.
-
Peptide Delivery Vehicles: Cell-penetrating peptides can be conjugated to probes to facilitate their entry into cells.
-
Pore-Forming Agents: Transient pores can be created in the cell membrane using agents like streptolysin O (SLO) to allow the entry of larger probes like antibodies, with high efficiency (>85% of cells). The cells are able to recover and maintain viability after this process.
-
Nanoparticle-Based Delivery: Systems like hollow gold nanoshells can be used to deliver fluorescently labeled peptides into the cytosol.
Conclusion
The choice of a bioconjugation technique for live cell labeling depends on the specific application, the nature of the biomolecule of interest, and the experimental goals. Bioorthogonal chemistry offers a versatile and minimally perturbative approach for labeling a wide range of biomolecules. Affinity-based tags provide a high degree of specificity and control over protein labeling. Antibody-based methods remain the gold standard for labeling cell surface proteins. By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize these powerful techniques to advance their scientific investigations.
References
Troubleshooting & Optimization
How to improve low yield in Azido-PEG8-TFP ester conjugation
Welcome to the technical support center for Azido-PEG8-TFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.
Troubleshooting Guide: Improving Low Yield
Low yield is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields in your this compound conjugation reactions.
Question: My conjugation reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low conjugation yield can stem from several factors related to reaction conditions, reagent stability, and buffer composition. Below is a step-by-step guide to troubleshoot your experiment.
Reaction Conditions Optimization
The efficiency of the conjugation reaction is highly dependent on several key parameters.
-
pH of the Reaction Buffer: The reaction of a TFP ester with a primary amine is most efficient at a slightly basic pH.[1][2] While TFP esters are more resistant to hydrolysis at basic pH compared to NHS esters, the rate of hydrolysis still increases with pH.[3][4][5]
-
Recommendation: Maintain the reaction pH between 7.0 and 9.0. An optimal starting point is typically pH 8.0-8.5. For targeting N-terminal amino groups, a lower pH of around 7.0 may provide higher selectivity.
-
-
Molar Ratio of Reactants: An insufficient molar excess of the this compound can lead to incomplete conjugation.
-
Recommendation: The optimal molar ratio is dependent on the concentration of your target molecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the TFP ester is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
-
Reaction Time and Temperature: The reaction time and temperature influence both the conjugation efficiency and the extent of competing side reactions.
-
Recommendation: A typical starting point is to incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times can sometimes improve yield, but this should be balanced against the potential for hydrolysis of the TFP ester.
-
Reagent and Buffer Integrity
The stability of your reagents and the composition of your reaction buffer are critical for a successful conjugation.
-
This compound Stability: TFP esters are sensitive to moisture. Exposure to water can lead to hydrolysis of the ester, rendering it inactive.
-
Recommendation: Store the this compound at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store them for extended periods.
-
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the TFP ester, leading to significantly lower yields.
-
Recommendation: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.
-
Experimental Workflow
A well-defined experimental workflow can help minimize sources of error and improve reproducibility.
Caption: A typical experimental workflow for this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a TFP ester over an NHS ester?
A1: The primary advantage of a tetrafluorophenyl (TFP) ester is its increased stability towards hydrolysis, especially under the slightly basic conditions required for efficient amine conjugation. This greater stability provides a longer reaction window and can lead to higher conjugation yields compared to N-hydroxysuccinimide (NHS) esters.
Q2: How can I confirm that the conjugation has been successful?
A2: Several methods can be used to confirm successful conjugation. These include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the Azido-PEG8 moiety.
-
SDS-PAGE: To observe a shift in the molecular weight of the conjugated protein.
-
HPLC Analysis: To separate the conjugated product from the unconjugated starting material and assess purity.
Q3: Can I use a buffer containing sodium azide (B81097) as a preservative?
A3: It is generally recommended to avoid buffers containing azides when working with DBCO-containing molecules for subsequent click chemistry reactions. However, for the initial TFP ester conjugation to an amine, low concentrations of sodium azide (<3 mM) are unlikely to interfere with the reaction.
Q4: What should I do if my protein precipitates after adding the this compound solution?
A4: Protein precipitation can occur if the concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the TFP ester is too high in the final reaction mixture. It is recommended that the volume of the organic solvent does not exceed 10% of the total reaction volume. If precipitation occurs, try reducing the volume of the TFP ester stock solution added or using a more dilute stock solution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal starting point is pH 8.0-8.5. |
| Molar Excess of TFP Ester | 10-fold to 50-fold | Dependent on target molecule concentration. |
| Reaction Time | 30 - 120 minutes | Can be optimized based on specific reactants. |
| Temperature | 4°C to Room Temperature | Lower temperatures may reduce hydrolysis. |
Table 2: Comparison of TFP and NHS Ester Hydrolysis
| Ester Type | Relative Stability to Hydrolysis | Optimal pH for Conjugation |
| TFP Ester | Higher | 7.0 - 9.0 |
| NHS Ester | Lower | 7.0 - 8.5 |
Note: TFP esters exhibit a significantly longer half-life in aqueous solutions at basic pH compared to NHS esters, providing a greater window for the conjugation reaction to proceed.
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific application.
Materials:
-
This compound
-
Target protein or molecule with primary amines
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system
Procedure:
-
Prepare the Target Molecule:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the TFP ester solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterize and Store the Conjugate:
-
Determine the concentration of the purified conjugate and assess the degree of labeling using appropriate analytical techniques.
-
Store the purified conjugate under conditions that are optimal for the stability of the target protein.
-
Caption: Chemical reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
Preventing hydrolysis of TFP ester during reaction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Tetrafluorophenyl (TFP) esters during conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during TFP ester conjugation reactions, with a focus on minimizing hydrolysis.
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of TFP ester: TFP esters are susceptible to hydrolysis, especially at elevated pH. This competing reaction reduces the amount of active ester available for conjugation. | - Optimize pH: Conduct the reaction in the optimal pH range of 7.5-9.0. While TFP esters are more stable than NHS esters at basic pH, hydrolysis still increases with pH. - Use Anhydrous Solvents: Prepare stock solutions of the TFP ester in anhydrous DMSO or DMF immediately before use to prevent premature hydrolysis.[1] - Control Reaction Time: While TFP esters are more stable than NHS esters, prolonged reaction times can still lead to significant hydrolysis.[2] |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester.[1][3] | - Use Amine-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline), HEPES, bicarbonate, or borate (B1201080).[1] | |
| Low Reagent Concentration: The kinetics of the conjugation reaction are concentration-dependent. | - Increase Protein Concentration: If possible, use a higher concentration of the protein to be labeled (ideally > 2 mg/mL). - Adjust Molar Excess: For lower protein concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) of the TFP ester may be necessary. For higher concentrations (≥ 5 mg/ml), a 10-fold molar excess is a good starting point. | |
| Inconsistent Results | Moisture Contamination: TFP esters are moisture-sensitive, and exposure to humidity can lead to hydrolysis before the reaction begins. | - Proper Handling: Allow the TFP ester vial to equilibrate to room temperature before opening to prevent condensation. Store and handle under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded TFP Ester: Improper storage can lead to degradation of the TFP ester. | - Follow Storage Instructions: Store TFP esters according to the manufacturer's recommendations, typically desiccated and at a low temperature. | |
| High Background Signal | Non-specific Binding: The hydrophobicity of the TFP leaving group can sometimes lead to non-specific binding with the target molecule or surfaces. | - Optimize Washing Steps: Ensure thorough washing after the conjugation reaction to remove any non-covalently bound reagents. - Consider Alternative Esters: If non-specific binding is a persistent issue, exploring other active esters might be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TFP ester conjugation reactions?
A1: The optimal pH for conjugating TFP esters to primary amines is typically in the range of 7.5 to 9.0. This is slightly higher than the optimal pH for NHS esters. It's a balance between having the amine deprotonated and available for reaction and minimizing the rate of ester hydrolysis, which increases with pH.
Q2: Which buffers should I use for my TFP ester conjugation?
A2: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule. Recommended buffers include PBS, HEPES, sodium bicarbonate, or borate buffers. Avoid using Tris or glycine (B1666218) buffers.
Q3: How can I minimize the hydrolysis of my TFP ester?
A3: To minimize hydrolysis, you should:
-
Prepare stock solutions of the TFP ester in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Ensure your reaction buffer is free of primary amines.
-
Work within the recommended pH range and avoid excessively high pH.
-
Control the reaction time; longer incubation can lead to more hydrolysis.
-
Handle the TFP ester reagent in a dry environment and allow it to warm to room temperature before opening to prevent moisture condensation.
Q4: How do TFP esters compare to NHS esters in terms of stability?
A4: TFP esters are significantly more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values required for efficient amine labeling. This increased stability can lead to more efficient and reproducible conjugations.
Q5: Can I store unused TFP ester stock solutions?
A5: It is best to prepare TFP ester stock solutions fresh for each experiment. If you must store them, use an anhydrous solvent and keep them frozen under an inert atmosphere for a few days at most. However, be aware that some degradation may still occur.
Data Summary
The stability of active esters is critical for successful conjugation. The following table summarizes the comparative stability of TFP and NHS esters.
| pH | TFP Ester Half-life | NHS Ester Half-life | Fold Difference |
| 7.0 | ~7.6 hours | ~4 hours | ~1.9x |
| 8.0 | ~2.5 hours | ~50 minutes | ~3.0x |
| 10.0 | ~6.5 hours | ~39 minutes | ~10x |
Data adapted from a study on self-assembled monolayers.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a TFP Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 5-20 mg/mL.
-
Prepare TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the TFP ester stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted TFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Monitoring TFP Ester Hydrolysis via HPLC
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the TFP ester in anhydrous acetonitrile (B52724) or DMF.
-
Prepare Reaction Buffer: Use a suitable amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 8.5).
-
Initiate Hydrolysis: Dilute the TFP ester stock solution into the reaction buffer to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto a reverse-phase HPLC system (e.g., C18 column).
-
Continue to inject samples at regular time intervals.
-
Monitor the decrease in the TFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area at a suitable UV wavelength.
-
Use a mobile phase gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Visualizations
Caption: Competing reactions of TFP esters.
Caption: Troubleshooting workflow for low yield.
References
Troubleshooting non-specific binding in protein labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in protein labeling?
Non-specific binding in protein labeling can arise from several factors, primarily related to the physicochemical properties of the proteins and the surfaces involved. Key causes include:
-
Electrostatic Interactions: Charged proteins can non-specifically bind to surfaces with opposite charges.[1][2] The overall charge of a biomolecule is influenced by the pH of the buffer.[2]
-
Hydrophobic Interactions: Hydrophobic regions on proteins can interact with hydrophobic surfaces, leading to unwanted binding.[1][2]
-
Low Antibody Specificity: Primary antibodies may have a low affinity for the target protein, causing them to bind to other proteins or the membrane. Using a high concentration of the primary antibody can also lead to off-target binding.
-
Fc Receptor Binding: If working with antibodies, the Fc region can bind non-specifically to Fc receptors on cells or to Protein A/G on surfaces.
-
Endogenous Biotin (B1667282): In biotin-based labeling, endogenous biotin in cell lysates can lead to background signal.
Q2: How can I reduce non-specific binding by optimizing my buffer conditions?
Optimizing your buffer composition is a critical first step in minimizing non-specific binding. Here are several strategies:
-
Adjusting pH: The pH of your running buffer and sample solution can significantly impact non-specific binding by altering the charge of the biomolecules.
-
Increasing Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged proteins, reducing electrostatic interactions with surfaces. You can increase the NaCl concentration up to 1M in wash buffers to decrease the binding of contaminants.
-
Adding Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions. Typically, a concentration of 0.05% Tween 20 is recommended in wash buffers.
-
Including Additives: The addition of agents like imidazole (B134444) (10-20 mM) in His-tag protein purification can reduce non-specific binding of contaminating proteins.
Q3: What are blocking agents and how do I choose the right one?
Blocking agents are used to saturate unoccupied binding sites on a solid phase (e.g., microplate wells, membranes) to prevent the non-specific binding of subsequent reagents. An ideal blocking agent should not interfere with the specific binding of your target protein.
Commonly used blocking agents include:
-
Protein-Based Blockers:
-
Bovine Serum Albumin (BSA): A widely used protein blocker that can shield analytes from non-specific interactions. It is typically used at a 1% concentration.
-
Non-fat Dry Milk: A cost-effective option, often used in Western blotting.
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.
-
Fish Gelatin: A good alternative to milk-based blockers, especially when dealing with mammalian antibodies.
-
-
Non-Protein Blockers: Plant-derived or synthetic polymers like polyethylene (B3416737) glycol (PEG) can be effective and avoid cross-reactivity with protein-based assays.
The choice of blocking agent depends on the specifics of your assay. It is often necessary to empirically test different blockers to find the most effective one for your system.
Troubleshooting Guides
Issue: High background signal in my assay.
High background is a common indicator of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for High Background Signal
Caption: A flowchart for troubleshooting high background signal.
Issue: Non-specific bands in Western Blotting.
The appearance of unexpected bands can obscure results. Follow these recommendations to address this problem.
Table 1: Troubleshooting Non-Specific Bands in Western Blotting
| Potential Cause | Recommended Solution | Reference |
| Incomplete Blocking | Switch to a different blocking buffer (e.g., from non-fat milk to BSA or a commercial buffer). Increase blocking time and/or temperature. | |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration to find the optimal concentration. | |
| Low Antibody Specificity | Use a different primary antibody, preferably a monoclonal antibody if you are using a polyclonal one. Consider affinity-purified antibodies. | |
| Insufficient Washing | Increase the number and duration of wash steps. Add a non-ionic detergent like Tween-20 (up to 0.1%) to the wash buffer. | |
| Protein Degradation | Ensure protease inhibitors are added to your sample preparation buffers to prevent protein degradation. | |
| Too Much Protein Loaded | Reduce the total amount of protein loaded per well. For cell lysates, aim for 20-30 µg per well. |
Experimental Protocols
Protocol 1: General Blocking Procedure
This protocol provides a general guideline for blocking solid phases like microplates or membranes.
-
Preparation of Blocking Buffer: Prepare your chosen blocking buffer. For example, a 5% (w/v) solution of non-fat dry milk or a 1% (w/v) solution of BSA in a suitable buffer (e.g., PBS or TBS).
-
Application: After immobilizing your capture antibody or protein, wash the surface to remove unbound molecules. Then, add the blocking solution to completely cover the surface.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Incubation time and temperature may need to be optimized.
-
Washing: After incubation, wash the surface multiple times (e.g., 3-5 times for 5 minutes each) with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.
Protocol 2: Optimizing Washing Steps
Effective washing is crucial for removing non-specifically bound molecules.
-
Prepare Wash Buffer: A common wash buffer is PBS or TBS containing a non-ionic detergent such as 0.05% - 0.1% Tween-20.
-
Initial Wash: After the binding step (e.g., primary antibody incubation), decant the solution and perform a quick rinse with the wash buffer.
-
Multiple Washes: Perform a series of washes. For example, 3 to 5 washes of 5 minutes each with gentle agitation.
-
Increase Stringency (if needed): If non-specific binding persists, you can increase the stringency of the washes by:
-
Increasing the number of wash cycles.
-
Increasing the duration of each wash.
-
Increasing the salt concentration in the wash buffer.
-
Increasing the detergent concentration slightly.
-
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing Non-Specific Binding
This diagram illustrates the key factors that contribute to non-specific binding and the primary strategies to mitigate them.
Caption: Key drivers of non-specific binding and corresponding solutions.
References
Optimizing pH for TFP ester reaction with primary amines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of pH for tetrafluorophenyl (TFP) ester reactions with primary amines, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting TFP esters with primary amines?
The optimal pH for TFP ester reactions with primary amines is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. Generally, a pH range of 7.2 to 9.0 is recommended.[1][2][3] The reaction's efficiency increases with pH because the primary amine target (like the ε-amino group of lysine, with a pKa of ~10.5) needs to be in its non-protonated, nucleophilic form to react.[2][4] Some protocols specifically recommend a pH of 8.5 to 9.0 for optimal results with TFP esters.
Q2: How does pH affect the stability of TFP esters?
TFP esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water instead of the amine. The rate of this hydrolysis increases with pH. However, a key advantage of TFP esters is their significantly greater stability against hydrolysis compared to other common amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, particularly at basic pH. This increased stability provides a longer reaction window and more consistent results, especially for reactions that require a higher pH to deprotonate the target amine.
Q3: Which buffers are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the TFP ester.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Sodium bicarbonate/carbonate
-
Borate
-
Sodium tetraborate (B1243019) (recommended for oligonucleotides at pH 8.5)
Buffers to Avoid:
-
Tris
-
Glycine
Q4: My protein is unstable at the optimal pH of 8.5-9.0. What can I do?
If your biomolecule is sensitive to higher pH, you can perform the reaction at a lower pH (e.g., pH 7.2-7.5). While the reaction rate will be slower, the TFP ester's stability allows for longer incubation times to compensate. Alternatively, conducting the reaction at 4°C overnight can help preserve the protein's stability while allowing the conjugation to proceed.
Q5: Why are TFP esters preferred over NHS esters in some applications?
TFP esters are often preferred over NHS esters due to their enhanced stability, especially in aqueous solutions at basic pH. While both react with primary amines to form stable amide bonds, TFP esters are less susceptible to the competing hydrolysis reaction. This results in more efficient and controlled conjugations, particularly when a higher pH is necessary to ensure the amine is sufficiently nucleophilic. Studies have shown that TFP-activated surfaces have a significantly longer half-life at pH 10 compared to NHS-activated surfaces.
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| TFP ester was hydrolyzed before the reaction. | TFP esters are moisture-sensitive. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. |
| Incorrect buffer was used. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. Switch to a non-amine-containing buffer such as PBS, borate, or bicarbonate at the appropriate pH. |
| Reaction pH is too low. | The primary amine on the target molecule is protonated and not sufficiently nucleophilic. Increase the reaction pH to the 8.0-9.0 range to deprotonate the amine. If the protein is sensitive to high pH, increase the reaction time or the molar excess of the TFP ester. |
| Insufficient concentration of reactants. | The kinetics of the reaction are highly dependent on concentration. For optimal results, protein concentrations should be at least 2 mg/mL. Lower concentrations significantly decrease reaction efficiency. |
| Suboptimal molar ratio of TFP ester to amine. | For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the TFP reagent. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. Optimize this ratio for your specific application. |
Data & Protocols
Data Presentation
Table 1: Comparison of TFP and NHS Ester Hydrolysis Half-Life at Different pH Values.
This table summarizes data showing that TFP esters are significantly more stable (have a longer half-life) than NHS esters, especially at higher pH.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~2400 | ~360 |
| 8.0 | ~480 | ~60 |
| 10.0 | ~360 | ~39 |
| Data derived from studies on self-assembled monolayers, illustrating relative stability trends. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with a TFP Ester
This protocol is a general guideline and may require optimization for specific proteins and TFP ester reagents.
1. Preparation of Protein and Reagents: a. Protein Solution: Dialyze the protein against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 or 1X PBS, pH 7.4). Ensure the final protein concentration is at least 2 mg/mL. b. TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
2. Conjugation Reaction: a. Add the calculated amount of the TFP ester stock solution to the protein solution while gently stirring. The final molar ratio of ester to protein may range from 10:1 to 50:1, depending on the protein concentration and desired degree of labeling. b. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight for sensitive proteins.
3. Quenching the Reaction: a. Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will quench any unreacted TFP ester. b. Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the Conjugate: a. Remove the unreacted TFP ester and byproducts by dialysis, size-exclusion chromatography, or using a spin desalting column.
5. Characterization: a. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for the label.
Visualizations
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG8-TFP Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and removing unreacted Azido-PEG8-TFP ester from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two key functional groups:
-
An Azide (N3) group , which is used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
A Tetrafluorophenyl (TFP) ester , which is an amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the lysine (B10760008) residues on a protein) at a pH of 7-9.[3][4]
The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.[2] This reagent is commonly used to link molecules together, for example in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Q2: Why is it crucial to remove unreacted this compound?
Leaving unreacted TFP ester in your sample can lead to several problems:
-
Non-specific Labeling: The reactive TFP ester can continue to react with any primary amines present in subsequent experimental steps, leading to non-specific conjugation and unreliable results.
-
Inaccurate Quantification: Residual reagent can interfere with analytical methods used to determine the concentration or degree of labeling of your target molecule.
-
Downstream Interference: The unreacted PEG linker can interfere with downstream applications, such as cell-based assays or structural studies.
-
Difficult Purification: Removing the reagent later can be more challenging and may lead to sample loss.
Q3: What are the primary methods for removing unreacted this compound?
The choice of method depends on the size and properties of your target molecule (the molecule you have labeled). The most common techniques rely on the size difference between the (large) labeled product and the (small) unreacted PEG reagent.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating larger molecules, like proteins, from smaller molecules like the unreacted PEG linker.
-
Dialysis / Diafiltration: These membrane-based techniques are excellent for removing small molecules from solutions containing large proteins or nanoparticles. They are simple but can be time-consuming.
-
Chromatographic Methods: Techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be effective, as the addition of the PEG chain can alter the charge and hydrophobicity of the target molecule, allowing for separation from the unreacted native molecule and the excess reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Conjugated Product | Hydrolysis of TFP Ester: TFP esters are moisture-sensitive and can hydrolyze, becoming non-reactive. | Prepare reagent solutions immediately before use. Use anhydrous solvents like DMSO or DMF for stock solutions. |
| Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the TFP ester. | Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer at pH 7-9. | |
| Residual Reagent After Purification | Incomplete Quenching: The reaction was not properly stopped, leaving active TFP ester. | Before purification, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any excess TFP ester. |
| Inappropriate Purification Method: The chosen method may not have sufficient resolution to separate the product from the excess reagent. | For large protein products, SEC or dialysis are highly recommended. For smaller peptides, RP-HPLC may be necessary. | |
| Difficulty Confirming Removal | Lack of a Chromophore: The PEG linker itself does not have a strong UV chromophore, making it difficult to detect with standard spectrophotometers. | Use analytical techniques like HPLC coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to confirm removal. |
Experimental Protocols
Protocol 1: Quenching the TFP Ester Reaction
This step should be performed before purification to deactivate any remaining reactive TFP ester.
-
Once the conjugation reaction is complete (e.g., after 30-60 minutes at room temperature or 2 hours on ice), prepare a quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted TFP ester is consumed.
Protocol 2: Removal by Size Exclusion Chromatography (SEC) / Gel Filtration
This method is ideal for purifying proteins (>20 kDa) from the small this compound (MW ~615.6 g/mol ).
-
Column Selection: Choose a desalting column (e.g., PD-10, Zeba™ Spin Desalting Column) with an appropriate molecular weight cutoff (MWCO) for your target protein.
-
Equilibration: Equilibrate the column with your desired final buffer (e.g., PBS) according to the manufacturer's instructions. This typically involves washing the column with 3-5 column volumes of the buffer.
-
Sample Loading: Apply your quenched reaction mixture to the top of the column. Do not exceed the recommended sample volume for the column.
-
Elution: Elute the sample with the equilibration buffer. The larger, conjugated protein will pass through the column in the void volume and elute first. The smaller, unreacted/quenched PEG reagent will be retained by the resin and elute later.
-
Fraction Collection: Collect the fractions containing your purified protein, which can be monitored by UV absorbance at 280 nm.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Size Exclusion Chromatography (SEC) | Separation by size | High resolution, fast, effective for large size differences. | Requires specialized columns and equipment. | Proteins, antibodies, large biomolecules. |
| Dialysis / Diafiltration | Size-based separation across a semi-permeable membrane. | Simple, can handle large volumes, gentle on samples. | Slow, may not achieve 100% removal without multiple buffer exchanges. | Large proteins and nanoparticles. |
| Ion-Exchange Chromatography (IEX) | Separation by net charge. | Can separate PEGylated isomers and unreacted protein. | PEGylation can shield charges, potentially reducing separation efficiency. | Proteins where PEGylation significantly alters the pI. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity. | High resolution for small molecules. | Can be denaturing for some proteins. | Peptides and small molecules. |
Visualizations
Workflow for Conjugation and Purification
Caption: Experimental workflow for amine labeling and purification.
Decision Logic for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
References
Technical Support Center: Troubleshooting Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your click chemistry experiments in a question-and-answer format.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question 1: Why is my CuAAC reaction showing low or no product yield?
Answer: Low yields in CuAAC reactions can be attributed to several factors, primarily related to the catalyst's activity and the reaction conditions.
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[1][2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[2][3] It's recommended to prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes.[1]
-
-
Inhibitory Buffer Components: Certain buffers can interfere with the catalyst. For instance, Tris buffer can chelate the copper catalyst, reducing its activity.
-
Solution: Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS. If your protein sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange before the reaction.
-
-
Improper Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: Use a copper-chelating ligand like THPTA or TBTA. A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.
-
-
Low Reactant Concentration: Click reactions are concentration-dependent; very dilute solutions can result in poor yields.
-
Solution: Increase the concentration of your reactants if possible. Using a slight excess (e.g., 1.5-2 equivalents) of one reactant can also help drive the reaction.
-
-
Steric Hindrance: Bulky molecules near the azide (B81097) or alkyne functional groups can physically block the reactive sites, slowing down or preventing the reaction.
-
Solution: If steric hindrance is suspected, you may need to redesign your substrates with longer linkers between the functional group and the bulky molecule.
-
-
Reagent Purity: Impurities in your azide or alkyne reagents, or in the solvents, can negatively impact the reaction.
-
Solution: Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.
-
Question 2: I'm observing byproducts in my CuAAC reaction. What are they and how can I minimize them?
Answer: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne, which forms a diacetylene byproduct. This is more likely to occur when the reaction is exposed to oxygen.
-
Solution: To suppress this side reaction, maintain an inert atmosphere and use an antioxidant like sodium ascorbate. Additionally, the use of aminoguanidine (B1677879) as an additive can help intercept byproducts from ascorbate oxidation that might otherwise modify or crosslink proteins.
Question 3: Can I use internal alkynes for CuAAC reactions?
Answer: Standard CuAAC reactions are generally not efficient with internal alkynes due to steric hindrance and the mechanism involving a copper acetylide intermediate.
-
Solution: For internal alkynes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method as it can yield the 1,5-disubstituted triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question 1: My SPAAC reaction has a low yield. What are the potential causes?
Answer: While SPAAC avoids the use of a copper catalyst, several other factors can lead to low product yields.
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during long-term storage, which can lead to degradation.
-
Solution: Store your cyclooctyne (B158145) reagents under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.
-
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: If necessary, add a co-solvent like DMSO to ensure all reactants are fully dissolved. Keep the percentage of organic solvent as low as possible, especially when working with proteins that could denature.
-
-
Steric Hindrance: Similar to CuAAC, bulky groups near the azide or cyclooctyne can impede the reaction.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly affect the reaction kinetics.
-
Solution: Optimize these parameters for your specific system. Performing a small-scale control reaction with simple, commercially available azide and cyclooctyne molecules can help determine if the issue lies with your biomolecules or the general reaction conditions.
-
Question 2: I am observing non-specific background signals in my SPAAC experiment. What could be the cause?
Answer: Background signals in SPAAC can arise from the reactivity of the strained alkyne.
-
Reaction with Thiols: Cyclooctynes, particularly highly strained ones, can react with free thiols, such as those in cysteine residues.
-
Solution: If working with protein samples, consider pre-treating them with a thiol-blocking agent like N-ethylmaleimide (NEM).
-
-
Hydrophobicity of Cyclooctynes: Some cyclooctyne reagents are hydrophobic and can non-specifically bind to proteins and cell membranes.
-
Solution: Choose a more hydrophilic cyclooctyne reagent if non-specific binding is an issue.
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting concentrations for CuAAC and SPAAC reactions. Note that these are starting points and may require optimization for your specific application.
Table 1: Typical Component Concentrations for CuAAC Reactions
| Component | Typical Concentration Range | Purpose |
| Alkyne-modified Molecule | 10 µM - 1 mM | Reactant |
| Azide-modified Molecule | 10 µM - 1 mM | Reactant |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 100 µM | Catalyst Precursor |
| Ligand (e.g., THPTA) | 250 µM - 500 µM | Stabilizes Cu(I) |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing Agent |
Note: A ligand-to-copper ratio of 5:1 is often recommended.
Table 2: Typical Component Concentrations for SPAAC Reactions
| Component | Typical Concentration Range | Purpose |
| Cyclooctyne-modified Molecule | 50 µM - 500 µM | Reactant |
| Azide-modified Molecule | 50 µM - 500 µM | Reactant |
Note: A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can be used to drive the reaction.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a general starting point and should be optimized for specific biomolecules and probes.
-
Prepare Stock Solutions:
-
Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or buffer).
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
Add the alkyne-containing molecule to the desired final concentration.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials and the copper catalyst.
-
General Protocol for SPAAC Bioconjugation
This protocol is a general guideline and may need to be adjusted based on the specific reactants.
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable buffer.
-
Cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible for reactions involving proteins.
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.
-
Incubate the reaction at the desired temperature (often room temperature). Protect the reaction from light if any of the molecules are light-sensitive.
-
-
Purification:
-
After the reaction is complete, purify the product using appropriate chromatographic techniques to remove any unreacted starting materials.
-
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate a general workflow for setting up a click chemistry reaction and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for setting up a click chemistry reaction.
Caption: Decision tree for troubleshooting low yields in click chemistry reactions.
References
Impact of buffer choice on TFP ester conjugation efficiency
Welcome to the Technical Support Center for Tetrafluorophenyl (TFP) Ester Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TFP esters for amine modification.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH for TFP ester conjugation reactions?
The optimal pH for reacting TFP esters with primary amines is typically between 8.0 and 9.0.[1] This pH range ensures that the primary amine groups (e.g., the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic to react efficiently with the TFP ester. While TFP esters are more resistant to hydrolysis at basic pH compared to N-hydroxysuccinimide (NHS) esters, excessively high pH values will still increase the rate of hydrolysis, a competing reaction that reduces conjugation efficiency.[2][3][4][5]
Q2: Which buffers are recommended for TFP ester reactions, and which should be avoided?
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1–0.2 M, pH 9.0): This is a commonly recommended buffer for TFP ester conjugations.
-
Borate Buffer (50 mM, pH 7-9): Borate buffers are also a suitable choice for maintaining the desired basic pH.
-
Phosphate-Buffered Saline (PBS) (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4): While at the lower end of the optimal pH range, PBS can be used, especially when a near-neutral pH is required to maintain the stability of the biomolecule. For TFP ester reactions, adjusting the pH to the higher end of its buffering capacity is advisable.
-
HEPES Buffer (20 mM, pH 7-9): HEPES is another compatible non-amine-containing buffer.
Incompatible Buffers:
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be avoided. These buffers will compete with the target molecule for reaction with the TFP ester, significantly reducing the conjugation efficiency. If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.
Q3: How should I prepare and store TFP ester reagents?
TFP esters are sensitive to moisture. It is crucial to bring the reagent vial to room temperature before opening to prevent moisture condensation. For water-insoluble TFP esters, it is recommended to dissolve them in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Stock solutions in anhydrous solvents can be stored for several days at low temperatures (e.g., frozen), but it is best to prepare fresh solutions for each experiment to ensure maximum reactivity.
Q4: What is the main advantage of using TFP esters over NHS esters?
The primary advantage of TFP esters over NHS esters is their increased stability in aqueous solutions, particularly at the basic pH required for efficient amine conjugation. This lower susceptibility to hydrolysis provides a larger reaction window and can lead to higher conjugation yields.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive primary amines. | Ensure the reaction buffer pH is within the optimal range of 8.0-9.0. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Perform a buffer exchange into a non-amine-containing buffer such as sodium bicarbonate, borate, or PBS. | |
| Hydrolyzed TFP Ester: The TFP ester reagent has been compromised by moisture. | Always allow the TFP ester vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Low Reagent Concentration: The concentration of the biomolecule or TFP ester is too low, which can decrease reaction efficiency. | For optimal results, the concentration of the protein should be at least 2 mg/mL. You may need to optimize the molar ratio of TFP ester to your biomolecule. | |
| Protein Aggregation after Conjugation | High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of the TFP ester to your protein. Conduct small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing aggregation. |
| Solvent-Induced Precipitation: The addition of organic solvent (to dissolve the TFP ester) causes the protein to precipitate. | The volume of the organic solvent should generally not exceed 10% of the total reaction volume. Add the TFP ester solution slowly to the protein solution while gently stirring. | |
| High Background or Non-Specific Binding | Excess Unreacted TFP Ester: Residual TFP ester can react with other components in subsequent assays. | After the conjugation reaction, add a quenching reagent such as Tris or hydroxylamine (B1172632) to a final concentration of 50-100 mM to consume any unreacted TFP ester. |
| Purification Issues: Inadequate removal of excess labeling reagent and byproducts. | Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove all small molecule contaminants. |
Data Presentation
Table 1: Recommended Buffers for TFP Ester Conjugation
| Buffer | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1–0.2 M | 9.0 | Highly recommended for TFP ester reactions. |
| Borate Buffer | 50 mM | 7.0–9.0 | A suitable alternative to bicarbonate buffer. |
| Phosphate-Buffered Saline (PBS) | 20 mM Phosphate, 150 mM NaCl | 7.4 | Can be used, but a higher pH is generally more efficient. |
| HEPES | 20 mM | 7.0–9.0 | A non-interfering buffer option. |
Table 2: Comparison of Hydrolysis Half-life for TFP and NHS Esters on a Self-Assembled Monolayer (SAM)
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~415 | ~217 |
| 8.0 | ~139 | ~46 |
| 10.0 | ~347 | ~39 |
| Data adapted from a study on self-assembled monolayers, demonstrating the higher stability of TFP esters, especially at higher pH. |
Experimental Protocols
General Protocol for Protein Labeling with a TFP Ester
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 9.0.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
TFP Ester Solution Preparation: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the TFP ester solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
-
Quenching (Optional but Recommended): To stop the reaction and quench any unreacted TFP ester, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted TFP ester and byproducts by dialysis, desalting column, or size-exclusion chromatography.
Protocol for Monitoring Conjugation Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its λmax).
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the λmax of the label (Alabel).
-
Calculate the protein concentration, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 - (Alabel × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free label / Amax of the free label) and εprotein is the molar extinction coefficient of the protein.
-
-
Calculate the concentration of the conjugated label:
-
Label Concentration (M) = Alabel / εlabel
-
Where εlabel is the molar extinction coefficient of the label.
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: General experimental workflow for TFP ester bioconjugation.
Caption: Competing reaction pathways for TFP esters in aqueous buffer.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: TFP Esters in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing tetrafluorophenyl (TFP) esters for bioconjugation. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are TFP esters and why are they used in bioconjugation?
Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to covalently attach molecules to proteins, antibodies, and other biomolecules.[1] They react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][2] The primary advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, especially at basic pH.[1][3] This enhanced stability leads to more efficient and reproducible conjugation reactions.
Q2: What is the main side reaction to be aware of when using TFP esters?
The primary side reaction is hydrolysis, where the TFP ester reacts with water instead of the intended amine on the biomolecule. This results in an inactive carboxylic acid and reduces the efficiency of the conjugation reaction. While TFP esters are more stable than NHS esters, they will still hydrolyze, particularly at elevated pH.
Q3: Can TFP esters react with other amino acid residues besides lysine?
While the primary target for TFP esters is the ε-amino group of lysine and the N-terminal α-amino group, there is a possibility of forming unstable conjugates with other nucleophilic residues such as tyrosine, serine, and threonine. These unstable esters can be cleaved by treatment with hydroxylamine.
Q4: What is the optimal pH for bioconjugation with TFP esters?
The optimal pH for conjugating TFP esters to amines is typically in the range of 7.5 to 9.0. While a higher pH increases the nucleophilicity of the target amines, it also accelerates the rate of hydrolysis. Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis.
Q5: How should I prepare and handle TFP ester reagents?
TFP esters are sensitive to moisture. It is crucial to:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the TFP ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
-
Avoid storing TFP esters in aqueous solutions for extended periods.
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Hydrolysis of TFP ester | Ensure proper storage and handling of the TFP ester to prevent moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer | Use a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7.5 and 9.0. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the TFP ester. |
| Low protein concentration | Increase the concentration of the protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 2-10 mg/mL is generally recommended. |
| Insufficient molar excess of TFP ester | The optimal molar ratio of TFP ester to protein can vary. It is recommended to perform small-scale experiments with different molar ratios (e.g., 5, 10, and 20-fold molar excess) to determine the optimal condition for your specific protein. |
Problem: High background or non-specific binding in an assay.
| Possible Cause | Recommended Solution |
| Excess labeling | Over-modification of the protein can alter its properties, leading to aggregation and non-specific binding. Reduce the molar excess of the TFP ester in the conjugation reaction. |
| Unreacted TFP ester | Ensure that the quenching step is performed effectively to consume any unreacted TFP ester. Unreacted ester can bind non-specifically to other surfaces or proteins in your assay. |
| Inadequate purification | Use a suitable purification method, such as size exclusion chromatography or dialysis, to effectively remove unreacted TFP ester, the TFP leaving group, and any protein aggregates. |
Quantitative Data Summary
The stability of activated esters is highly dependent on pH. The following table summarizes the half-life of TFP esters compared to NHS esters in aqueous solutions at different pH values.
| pH | TFP Ester Half-life | NHS Ester Half-life |
| 7.0 | Several hours | 4-5 hours |
| 8.0 | Significantly longer than NHS esters | ~1 hour |
| 8.6 | ~10 times longer than NHS esters | ~10 minutes |
| 10.0 | ~10-fold longer half-life than NHS esters | 39 minutes |
Note: The exact half-life can vary depending on the specific molecule to which the ester is attached and the buffer composition.
Experimental Protocols
Protocol 1: General Protein Labeling with a TFP Ester
This protocol provides a general procedure for labeling a protein with a TFP ester-activated molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)
-
TFP ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column or size exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare the TFP Ester Solution: Immediately before use, dissolve the TFP ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved TFP ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a desalting column or other suitable chromatography method equilibrated with the desired storage buffer.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of labels conjugated to each protein molecule. It can be determined using spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Aλmax).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein
-
CF is the correction factor (A280 of the free label / Aλmax of the free label)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm
-
-
Calculate the DOL using the following formula: DOL = Aλmax / (ε_label × Protein Concentration (M))
-
ε_label is the molar extinction coefficient of the label at its λmax
-
Visualizations
Caption: Reaction mechanism of TFP ester bioconjugation with a primary amine and the competing hydrolysis side reaction.
Caption: A typical experimental workflow for protein bioconjugation using TFP esters.
Caption: A decision tree for troubleshooting low yield in TFP ester bioconjugation experiments.
References
Technical Support Center: Strategies to Control the Degree of Labeling on Proteins
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common problem that can arise from several factors related to reaction conditions, the protein itself, or the labeling reagent.[1]
Troubleshooting Steps & Optimization:
-
Verify Reaction Conditions:
-
pH: For amine-reactive labeling (e.g., NHS esters), ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] At lower pH, primary amines are protonated and unavailable for reaction, while higher pH increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[1] For maleimide-based labeling of thiols, a pH of 7.0-7.5 is ideal.[3]
-
Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize the hydrolysis of sensitive reagents like NHS esters but may require longer incubation times.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive dyes, as they will compete with the protein for the label.
-
-
Evaluate the Labeling Reagent:
-
Molar Excess: The molar excess of the labeling reagent to the protein may need to be empirically optimized. Insufficient reagent will lead to low labeling. Start with a 10:1 to 40:1 molar coupling ratio for antibodies and adjust based on the protein's molecular weight and lysine (B10760008) content. For maleimide (B117702) dyes, a 10:1 to 20:1 ratio is a good starting point.
-
Reagent Stability: Many labeling reagents, especially NHS esters, are moisture-sensitive and should be prepared immediately before use. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C, but aqueous solutions should be used right away.
-
-
Assess the Target Protein:
-
Purity: Ensure the protein sample is highly purified, as impurities can interfere with the labeling reaction.
-
Accessibility of Reactive Groups: The target functional groups (e.g., primary amines on lysine residues or thiols on cysteine residues) must be accessible on the protein's surface. Steric hindrance can prevent efficient labeling.
-
Q2: My protein precipitates out of solution after labeling. What can I do?
Protein precipitation is often a sign of over-labeling or changes in the protein's physicochemical properties.
Troubleshooting Steps & Optimization:
-
Reduce Molar Excess: The addition of too many labels can alter the net charge and isoelectric point (pI) of the protein, leading to decreased solubility. Over-labeling can also increase hydrophobicity, promoting aggregation. Reduce the molar ratio of the labeling reagent to the protein in the reaction.
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially gain better control over the degree of labeling.
-
Consider the Spacer Arm: For hydrophobic labels, using a reagent with a hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), can help maintain the solubility of the labeled protein.
-
Check Solvent Concentration: If the label is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is not high enough to denature the protein. Some proteins can be denatured by as little as 5% DMSO.
Q3: How do I control the stoichiometry to achieve a specific Degree of Labeling (DOL)?
Controlling the DOL, or the average number of label molecules per protein, is crucial for reproducibility and optimal performance in downstream applications.
Strategies for Control:
-
Molar Ratio of Reactants: This is the most direct way to control the DOL. Systematically vary the molar excess of the labeling reagent over the protein to find the optimal ratio for your desired DOL.
-
Reaction Time: Shortening the incubation time can limit the extent of the labeling reaction.
-
Protein Concentration: The concentration of the protein can influence the reaction rate. Keeping this consistent between experiments is important for reproducibility.
-
pH Control: For amine-reactive dyes, performing the reaction at a slightly lower pH (e.g., 7.2-7.5) can reduce the labeling rate, as fewer primary amines will be deprotonated and available to react.
-
Site-Specific Labeling: For the highest degree of control, employ site-specific labeling techniques. These methods target specific, pre-determined sites on the protein, allowing for precise control over the location and stoichiometry of the label. Examples include enzymatic labeling (e.g., using Sortase or Biotin Ligase) or incorporating unnatural amino acids.
Q4: My fluorescently labeled protein shows little to no fluorescence. Was the reaction unsuccessful?
Not necessarily. A lack of fluorescence can be due to factors other than a failed labeling reaction.
Troubleshooting Steps:
-
Fluorescence Quenching: Over-labeling can lead to self-quenching, where fluorescent molecules in close proximity absorb emissions from their neighbors, reducing the overall signal. Determine the DOL to check for over-labeling. The optimal DOL for most antibodies is between 2 and 10.
-
Environmental Sensitivity: The fluorescence of some dyes is sensitive to their local environment. Conjugation near certain amino acids (e.g., aromatic residues) or in a particular micro-domain of the protein can quench fluorescence.
-
pH Sensitivity: Some fluorophores, like FITC, are pH-sensitive and exhibit reduced fluorescence at acidic pH. Ensure your final buffer is at a pH that is optimal for the dye's fluorescence.
-
Photobleaching: Protect light-sensitive dyes from excessive light exposure during the reaction and storage.
-
Confirm Labeling: Use a method other than fluorescence to confirm labeling, such as SDS-PAGE (which may show a mobility shift) or mass spectrometry.
Q5: My labeled antibody has lost its binding activity. What happened?
Loss of function is a critical issue, often caused by the label interfering with the protein's active or binding sites.
Troubleshooting Steps:
-
Random vs. Site-Specific Labeling: Amine-reactive labeling modifies lysine residues, which can be located in or near the antigen-binding site of an antibody. This modification can disrupt the antibody's ability to recognize its epitope.
-
Solution 1: Reduce Labeling Stoichiometry: Lower the molar ratio of the label to the protein to reduce the probability of modifying critical residues.
-
Solution 2: Target Different Functional Groups: If lysines are the issue, switch to a sulfhydryl-reactive label (e.g., maleimide) to target cysteine residues, which are often less abundant and may not be in the binding site.
-
Solution 3: Use Site-Specific Labeling: Employ techniques that direct the label to a region away from the antigen-binding site, such as the Fc region of an antibody. This provides the best chance of preserving the protein's function.
-
Data Presentation: Optimizing Labeling Reactions
The following tables summarize key parameters for optimizing protein labeling reactions.
Table 1: Recommended Molar Coupling Ratios (Label:Protein)
| Labeling Chemistry | Target Protein | Recommended Starting Ratio | Notes |
| NHS Ester | Antibody (IgG) | 10:1 to 40:1 | Adjust based on protein MW and lysine content. |
| General Proteins | 5:1 to 20:1 | Must be determined empirically. | |
| Maleimide | Reduced Antibody | 10:1 to 20:1 | Requires free sulfhydryl groups. |
Table 2: Common Reaction Conditions for Protein Labeling
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Optimal pH | 8.3 - 8.5 | 7.0 - 7.5 |
| Recommended Buffers | Bicarbonate, Phosphate | PBS, HEPES, Tris |
| Buffers to Avoid | Tris, Glycine (contain primary amines) | Buffers with thiol compounds (e.g., DTT) |
| Temperature | Room Temp or 4°C | Room Temp or 4°C |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | 2 hours (RT) or Overnight (4°C) |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of a Protein
This protocol provides a general guideline. Optimization is often required for specific proteins and labels.
-
Prepare the Protein Solution:
-
Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein concentration should ideally be between 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester label in a small amount of anhydrous DMSO or DMF.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purify the Labeled Protein:
-
Remove unreacted label and quenching buffer components using a desalting column, dialysis, or affinity chromatography.
-
Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry
This is a common method for quantifying the efficiency of a labeling reaction.
-
Purify the Conjugate: Ensure all non-conjugated dye is removed from the sample, as this will interfere with absorbance measurements.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength (A_max) of the specific dye used.
-
Note: If absorbance readings are >2.0, dilute the sample, record the dilution factor, and re-measure.
-
-
Calculate the DOL:
-
Step A: Calculate the protein concentration. You must correct the A₂₈₀ reading for the dye's contribution at that wavelength.
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the Correction Factor for the dye (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Step B: Calculate the dye concentration.
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
Step C: Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
-
References
Validation & Comparative
Characterizing Azido-PEG8-TFP Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals working with bioconjugation, PROTACs, and other advanced therapeutic modalities, the precise characterization of linker molecules is paramount. Azido-PEG8-TFP ester is a heterobifunctional linker that combines the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with versatile reactive ends for "click chemistry" and amine conjugation. This guide provides a comparative analysis of mass spectrometry for the characterization of this compound conjugates, supported by experimental data and protocols, and discusses alternative analytical methods.
Performance Comparison: TFP Ester vs. NHS Ester
A key feature of the this compound is its 2,3,5,6-tetrafluorophenyl (TFP) ester group, an alternative to the more common N-hydroxysuccinimide (NHS) ester for reacting with primary amines. The primary advantage of the TFP ester is its significantly greater stability in aqueous solutions, especially at the basic pH levels required for efficient amine conjugation. This increased stability minimizes the competing hydrolysis side reaction, leading to higher conjugation efficiency.[1][2]
Experimental data comparing the hydrolysis rates of TFP and NHS esters demonstrates the superior stability of the TFP ester. The half-life of the TFP ester is substantially longer than that of the NHS ester, particularly at higher pH values.
| pH | Half-life of NHS Ester (minutes) | Half-life of TFP Ester (minutes) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~420 | ~780 | ~1.9x |
| 8.0 | ~60 | ~180 | ~3.0x |
| 10.0 | ~39 | ~330 | ~8.5x |
| Data adapted from studies on self-assembled monolayers.[3] |
This enhanced stability allows for more controlled and efficient conjugation reactions, providing a distinct advantage in the synthesis of well-defined bioconjugates.
Mass Spectrometry Characterization
Mass spectrometry is the primary technique for confirming the identity and purity of this compound and its conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable techniques for this purpose.
Molecular Identity: The calculated molecular weight of this compound (C₂₅H₃₇F₄N₃O₁₀) is 615.57 g/mol .[4] High-resolution mass spectrometry should confirm this mass with high accuracy. The monoisotopic mass of the closely related Azido-PEG8-PFP (pentafluorophenyl) ester is 633.23208516 Da, which can be used as a reference.[5]
| Ion Species | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 616.24 | Protonated molecule, commonly observed in positive ion ESI. |
| [M+Na]⁺ | 638.22 | Sodium adduct, very common for PEG compounds in both ESI and MALDI. |
| [M+K]⁺ | 654.19 | Potassium adduct, also commonly observed with PEG compounds. |
| [M-H]⁻ | 614.23 | Deprotonated molecule, observable in negative ion ESI. |
| [M-N₂]⁺ | 588.24 | Result of metastable decay of the azide (B81097) group, where N₂ is lost. This is a known fragmentation pathway for azide-containing compounds in mass spectrometry. |
| PEG backbone fragments | Variable | Cleavage of the ether linkages in the PEG chain can occur, typically resulting in a series of ions separated by 44.026 Da (the mass of an ethylene (B1197577) glycol unit). |
Experimental Workflow for LC-MS Characterization
Figure 1. A typical LC-MS workflow for the characterization of this compound.
Experimental Protocols
LC-MS Protocol for this compound
-
Sample Preparation: Dissolve the this compound in a suitable solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) to a concentration of approximately 1 mg/mL. Further dilute in the initial mobile phase (e.g., 95% water, 5% ACN with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000 for a full scan.
-
In-source Fragmentation: Can be used to induce fragmentation and observe characteristic PEG fragment ions.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and apply collision-induced dissociation (CID) to obtain fragment ions for structural confirmation.
-
MALDI-TOF MS Protocol
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for the analysis of PEGs.
-
Sample Preparation:
-
Prepare a solution of the matrix (e.g., 10 mg/mL in ACN/water).
-
Prepare a solution of the this compound (e.g., 1 mg/mL in ACN/water).
-
Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), to promote the formation of sodiated adducts.
-
Mix the sample, matrix, and cationizing agent solutions.
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode for better mass accuracy.
Alternative Characterization Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information.
| Technique | Information Provided | Comparison with Mass Spectrometry |
| UV-Vis Spectroscopy | Can be used to monitor the conjugation reaction by observing the release of 2,3,5,6-tetrafluorophenol (B1216870), which has a characteristic UV absorbance. It is also useful for quantifying the concentration of the TFP ester. | Less specific than MS and does not provide molecular weight information. It is a bulk analysis technique, whereas MS can identify individual components in a mixture. However, it is a simpler and more accessible method for reaction monitoring. |
| NMR Spectroscopy | Provides detailed structural information, confirming the presence of the azide, PEG, and TFP ester functional groups through characteristic chemical shifts. A ¹H NMR spectrum for the related Amino-PEG8-azide is available for reference. | Provides more detailed structural information than MS but is less sensitive and has a lower throughput. It is not suitable for analyzing complex mixtures without prior separation. |
| FTIR Spectroscopy | Can identify the characteristic vibrational frequencies of the functional groups, such as the azide stretch (~2100 cm⁻¹) and the ester carbonyl stretch (~1780 cm⁻¹). | Provides information on the functional groups present but lacks the detailed structural and molecular weight information provided by MS and NMR. |
Experimental Protocol: UV-Vis Monitoring of TFP Ester Hydrolysis/Conjugation
-
Wavelength Selection: Determine the wavelength of maximum absorbance for 2,3,5,6-tetrafluorophenol (the leaving group). This is typically in the 250-280 nm range.
-
Reaction Setup: Initiate the conjugation or hydrolysis reaction in a quartz cuvette by adding the this compound to a buffered solution (e.g., phosphate (B84403) or borate (B1201080) buffer at the desired pH) containing the amine to be conjugated or buffer alone for hydrolysis studies.
-
Data Acquisition: Monitor the increase in absorbance at the predetermined wavelength over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of TFP release and thus the rate of reaction or hydrolysis.
Logical Relationships in Characterization
Figure 2. The interplay between analytical methods in the complete characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG8-PFP ester, 2055014-62-3 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: TFP Esters vs. The Alternatives
In the landscape of bioconjugation, the covalent linkage of molecules to primary amines on proteins and other biomolecules is a cornerstone technique. For researchers in drug development and proteomics, the choice of an amine-reactive crosslinker is critical to the success of their experiments. Among the array of available reagents, 2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a robust alternative to the more traditional N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of TFP esters with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Performance Under Pressure: Stability and Reactivity
The efficacy of an amine-reactive crosslinker is largely determined by the balance between its reactivity towards primary amines (aminolysis) and its susceptibility to hydrolysis in aqueous buffers. An ideal crosslinker exhibits high reactivity with the target amine while maintaining stability against premature degradation by water.
Key Performance Metrics at a Glance
| Feature | TFP Ester | NHS Ester | Sulfo-NHS Ester | PFP Ester |
| Hydrolytic Stability | More stable, especially at basic pH[1][2] | Less stable, prone to rapid hydrolysis at basic pH[3] | Slightly more stable than NHS ester in aqueous solution | More stable than TFP and NHS esters[4] |
| Reactivity with Amines | High, comparable to or slightly less than NHS esters[4] | High | High | Higher than TFP and NHS esters |
| Optimal Reaction pH | 8.5 - 9.0 | 8.3 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Solubility | Generally requires organic co-solvents (e.g., DMSO, DMF) | Generally requires organic co-solvents (e.g., DMSO, DMF) | Water-soluble | Generally requires organic co-solvents (e.g., DMSO, DMF) |
| Byproduct | Tetrafluorophenol | N-hydroxysuccinimide | Sulfo-N-hydroxysuccinimide | Pentafluorophenol |
Hydrolysis Half-Life: A Quantitative Look at Stability
The stability of an activated ester in aqueous solution is a critical factor for conjugation efficiency. The following table summarizes the half-life of TFP and NHS esters at various pH levels. The longer half-life of TFP esters, particularly at higher pH, provides a wider window for the desired reaction with amines to occur, minimizing the competing hydrolysis reaction.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~660 | ~345 |
| 8.0 | ~210 | ~70 |
| 10.0 | ~330 | ~39 |
Data adapted from a study on self-assembled monolayers, which provides a relative comparison of stability.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved in amine-reactive crosslinking, the following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental steps.
The above diagram illustrates the nucleophilic attack of a primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol as a leaving group.
This workflow outlines the key steps involved in a typical bioconjugation experiment using an amine-reactive crosslinker.
This decision tree provides a simplified guide to help researchers choose the most appropriate amine-reactive crosslinker based on their experimental needs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for protein conjugation using TFP esters and, for comparison, the more common NHS and Sulfo-NHS esters.
Protocol 1: Protein Conjugation with TFP Ester
Materials:
-
Protein of interest
-
TFP ester crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare TFP Ester Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the TFP ester solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours. Protect from light if using a fluorescently labeled TFP ester.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes.
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) and confirm conjugation using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Protein Conjugation with NHS Ester
Materials:
-
Protein of interest
-
NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the NHS ester solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-4 hours.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the conjugate as described in Protocol 1.
Protocol 3: Protein Conjugation with Sulfo-NHS Ester
Materials:
-
Protein of interest
-
Sulfo-NHS ester crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester directly in the Reaction Buffer to the desired concentration.
-
Reaction: Add the Sulfo-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the conjugate as described in Protocol 1.
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments. While NHS esters have long been the standard, TFP esters offer a compelling alternative with enhanced stability, particularly under the basic conditions often required for efficient amine labeling. This increased stability can translate to higher conjugation yields and more reproducible results. For applications where even greater reactivity and stability are desired, PFP esters represent a further advancement. Conversely, when aqueous solubility is a primary concern and the use of organic co-solvents is to be avoided, Sulfo-NHS esters remain an excellent choice. By carefully considering the specific requirements of your experiment and the comparative data presented in this guide, you can select the optimal crosslinker to achieve your research goals.
References
A Researcher's Guide to HPLC Analysis of Bioconjugation Products
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the development of bioconjugates, such as antibody-drug conjugates (ADCs). It provides critical data on purity, stability, and the consistency of the product. This guide compares the primary HPLC modes used for analyzing bioconjugation reaction products, offering experimental insights and data to help researchers select the optimal method for their specific analytical needs.
General Workflow for HPLC Analysis
The analysis of a bioconjugation reaction follows a structured workflow, from the initial reaction cleanup to final data interpretation. Each step is critical for generating accurate and reproducible results.
Caption: General workflow for the analysis of bioconjugation products.
Choosing the Right HPLC Method
The choice of HPLC method is dictated by the specific critical quality attribute (CQA) being investigated. Different chromatographic modes are suited for analyzing distinct molecular properties of the bioconjugate.
A Researcher's Guide to Validating Click Chemistry Reactions
For researchers, scientists, and drug development professionals, the successful completion of a click chemistry reaction is paramount to the integrity of their experimental outcomes. The formation of a stable triazole linkage between an azide (B81097) and an alkyne is the cornerstone of this powerful conjugation technique. However, assuming 100% conversion without empirical validation can lead to ambiguous results and wasted resources. This guide provides an objective comparison of common analytical techniques used to validate the completion of click chemistry reactions, supported by experimental data and detailed protocols.
Comparison of Validation Techniques
A variety of analytical methods can be employed to confirm the successful formation of the triazole product. The choice of technique often depends on the specific requirements of the experiment, including the required sensitivity, the complexity of the sample matrix, available equipment, and budget. The following table summarizes the key performance characteristics of the most widely used methods.
| Method | Principle | Sensitivity (LOD) | Estimated Cost per Sample | Typical Analysis Time | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Microgram (µg) to Nanogram (ng) range[1][2] | Low ($) | 5 - 60 minutes[1][3][4] | Simple, rapid, and inexpensive for qualitative analysis. | Low resolution, not easily quantifiable, requires visualization for colorless compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Millimolar (mM) range for benchtop NMR; can be improved with techniques like hyperpolarization. | Moderate to High (
| Minutes to hours. | Provides detailed structural information, enabling unambiguous product identification and quantification. | Lower sensitivity compared to other methods, requires deuterated solvents, higher equipment cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Nanogram (ng) to Femtogram (fg) per mL range. | High (
| Minutes to hours, depending on sample preparation and chromatography. | High sensitivity and specificity, provides accurate molecular weight confirmation. | Destructive technique, may require complex sample preparation and data analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample to identify functional groups. | >10 mM for real-time monitoring of the azide peak. | Low to Moderate (
| Minutes. | Non-destructive, allows for real-time reaction monitoring by tracking the disappearance of the azide peak. | Lower sensitivity, water absorption can interfere with the azide signal. |
| Fluorescence-Based Assays | "Turn-on" fluorescence upon the reaction of a fluorogenic azide or alkyne. | High (qualitative, can have >1000-fold signal increase). | Low to Moderate (
| Minutes. | Extremely sensitive, high-throughput, suitable for biological samples. | Indirect method (detects product formation, not consumption of starting materials), requires specifically designed fluorogenic reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of click chemistry reactions. Below are standardized protocols for the key analytical techniques.
Thin-Layer Chromatography (TLC) Analysis
Objective: To qualitatively assess the completion of a click reaction by observing the disappearance of starting materials and the appearance of the product spot.
Materials:
-
TLC plate (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system appropriate for the polarity of the reactants and product)
-
Capillary spotters
-
UV lamp for visualization (if compounds are UV-active)
-
Iodine chamber or other staining solution for visualization (if compounds are not UV-active)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting materials (azide and alkyne), a co-spot (a mixture of both starting materials), and the reaction mixture.
-
Using a capillary spotter, apply a small spot of each sample onto its designated lane on the baseline. Ensure the spots are small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Monitor Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If the compounds are not UV-active, place the plate in an iodine chamber or dip it in an appropriate staining solution.
-
Analyze the Results: Compare the spots of the reaction mixture to the starting materials. A completed reaction will show the disappearance of the starting material spots and the appearance of a new spot for the triazole product.
NMR Spectroscopy Analysis
Objective: To obtain detailed structural information to confirm the formation of the 1,2,3-triazole ring and quantify the reaction conversion.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher for detailed structural analysis; benchtop NMR can be used for monitoring)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (for quantitative analysis, e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent in an NMR tube.
-
Acquire ¹H NMR Spectrum: Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Identify the characteristic proton signal of the triazole ring, which typically appears as a singlet between δ 7.5 and 8.5 ppm.
-
Observe the disappearance of the signals corresponding to the alkyne proton (if terminal) and the protons adjacent to the azide group.
-
Integrate the signals of the starting materials and the product to determine the reaction conversion.
-
-
Acquire ¹³C NMR Spectrum (Optional): For further confirmation, acquire a ¹³C NMR spectrum to identify the two carbon signals of the triazole ring.
Mass Spectrometry (LC-MS) Analysis
Objective: To confirm the molecular weight of the triazole product and monitor the disappearance of starting materials.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate LC column for separation
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)
-
Solvents for sample preparation
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent compatible with the mobile phase.
-
LC Separation: Inject the sample into the LC-MS system. The components of the reaction mixture will be separated on the LC column based on their polarity.
-
MS Detection: As the components elute from the column, they are ionized and their mass-to-charge ratio is detected by the mass spectrometer.
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting materials and the product.
-
Confirm the presence of the product by its molecular ion peak.
-
Monitor the disappearance of the starting material peaks.
-
The peak areas can be used for semi-quantitative analysis of the reaction conversion.
-
FTIR Spectroscopy Analysis
Objective: To monitor the disappearance of the characteristic azide vibrational stretch in real-time or at the reaction endpoint.
Materials:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.
-
Reaction vessel compatible with the ATR probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Initial Spectrum: Record a spectrum of the azide-containing starting material in the solvent before adding the alkyne. This will show the characteristic azide asymmetric stretching vibration around 2100 cm⁻¹.
-
Reaction Monitoring: Initiate the reaction by adding the alkyne. Continuously collect FTIR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The complete disappearance of this peak indicates the consumption of the azide starting material and, inferentially, the completion of the reaction.
Fluorescence-Based Assay
Objective: To detect the formation of the triazole product through a "turn-on" fluorescence signal.
Materials:
-
Fluorogenic azide or alkyne reagent
-
Fluorescence microplate reader or spectrofluorometer
-
Appropriate buffer or solvent
-
Microplates (for high-throughput screening)
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the non-fluorogenic starting material with the fluorogenic click partner in a suitable buffer or solvent.
-
Initiate Reaction: If a catalyst is required (e.g., for CuAAC), add it to the mixture to initiate the reaction.
-
Fluorescence Measurement: Place the microplate or cuvette in the fluorescence reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: An increase in fluorescence intensity over time or a high final fluorescence reading compared to a negative control (without one of the reactants) indicates the successful formation of the fluorescent triazole product.
Conclusion
The validation of click chemistry reaction completion is a critical step in ensuring the reliability of experimental data. While TLC offers a quick and inexpensive qualitative check, techniques like NMR and mass spectrometry provide more definitive and quantitative results. FTIR is a powerful tool for real-time reaction monitoring, and fluorescence-based assays offer exceptional sensitivity for specific applications. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate validation strategy for their specific needs, leading to more robust and reproducible scientific outcomes.
References
A Researcher's Guide to Functional Assays for Testing Conjugated Protein Activity
For researchers, scientists, and drug development professionals, validating the biological activity of a conjugated protein is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of three essential functional assays used to characterize the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.
The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: the MTT Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Killing Assay.
Comparative Analysis of Functional Assays
To illustrate the application of these assays, we will consider a hypothetical anti-HER2 ADC, Trastuzumab-vc-MMAE, which targets HER2-positive cancer cells. The following table summarizes the expected quantitative data from the three functional assays.
| Functional Assay | Principle | Key Parameters Measured | Cell Line (Antigen Status) | Trastuzumab-vc-MMAE (Example Data) | Interpretation |
| MTT Cytotoxicity Assay | Measures the metabolic activity of cells as an indicator of cell viability after treatment with the conjugated protein. | IC50 (half-maximal inhibitory concentration) | N87 (HER2-positive) | ~0.1 nM[1] | Indicates high potency of the ADC against target-expressing cancer cells. |
| GFP-MCF7 (HER2-negative) | ~350 nM[1] | Demonstrates the target-specificity of the ADC, with significantly lower toxicity to cells that do not express the target antigen. | |||
| Antibody Internalization Assay | Quantifies the uptake of the conjugated antibody into the target cell, often using pH-sensitive dyes that fluoresce in the acidic environment of endosomes and lysosomes. | Internalization Rate / Percentage of Internalized Antibody | HER2-positive cells | Time-dependent increase in intracellular fluorescence. | Confirms that the ADC is efficiently taken up by the target cells, which is a prerequisite for the intracellular release of the cytotoxic payload.[2][3] |
| Bystander Killing Assay | Measures the cytotoxic effect of the ADC's payload on neighboring antigen-negative cells after its release from the target antigen-positive cells. | Percentage of Bystander Cell Killing | Co-culture of N87 (HER2-positive) and GFP-MCF7 (HER2-negative) cells | Significant death of GFP-MCF7 cells in the presence of N87 cells and the ADC.[1] | Shows that the payload is membrane-permeable and can kill adjacent cancer cells that do not express the target antigen, which is advantageous in treating heterogeneous tumors. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: HER2 signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for cell-based functional assays.
Experimental Protocols
MTT Cytotoxicity Assay
This assay quantifies the cell-killing potency of the conjugated protein.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Conjugated protein and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the conjugated protein and control antibodies in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Antibody Internalization Assay (pH-sensitive Dye Method)
This assay measures the uptake of the conjugated antibody into the acidic compartments of the cell.
Materials:
-
Target cell line
-
Complete cell culture medium
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Conjugated antibody
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or high-content imager
-
Flow cytometer (optional)
Methodology:
-
Antibody Labeling: Label the conjugated antibody with the pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Cell Seeding: Seed target cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add the fluorescently labeled conjugated antibody to the cells at a predetermined concentration.
-
Time-course Imaging: Immediately place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2). Acquire fluorescent and brightfield images at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 24 hours).
-
Data Analysis (Image-based): Quantify the intracellular fluorescence intensity per cell over time using image analysis software. An increase in fluorescence indicates internalization into acidic compartments.
-
Data Analysis (Flow Cytometry - Optional Endpoint): After a specific incubation time, detach the cells and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., N87)
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
96-well plates
-
Conjugated protein
-
Flow cytometer or high-content imaging system
Methodology:
-
Cell Seeding (Co-culture): Seed a mixture of Ag+ and Ag- cells into 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1) and total cell density. Include control wells with only Ag- cells.
-
Compound Treatment: Add serial dilutions of the conjugated protein to the co-culture wells.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 72-144 hours).
-
Data Acquisition: At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using either high-content imaging or flow cytometry.
-
Data Analysis: For flow cytometry, gate on the GFP-positive population and determine the percentage of viable cells (e.g., by excluding propidium (B1200493) iodide-positive cells). For imaging, quantify the number of viable GFP-positive cells. Compare the viability of Ag- cells in co-culture with their viability when cultured alone to determine the extent of bystander killing.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Purity Analysis of Synthesized Antibody-Drug Conjugates
The complex nature of antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule, necessitates rigorous analytical characterization to ensure their safety and efficacy. Purity analysis is a critical component of this characterization, focusing on the identification and quantification of product-related variants and process-related impurities. This guide provides a comparative overview of the key analytical techniques employed for ADC purity analysis, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Techniques
Several analytical techniques are utilized to assess the purity of ADCs, each offering distinct advantages and limitations. The choice of method is often dictated by the specific quality attribute being investigated, such as the distribution of drug-to-antibody ratio (DAR), the presence of aggregates and fragments, or the level of free drug. The four primary methods—Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS)—are compared below.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) |
| Primary Application | DAR distribution, unconjugated antibody | Aggregates, fragments, monomer content | Free drug analysis, DAR of reduced ADC, positional isomers | Intact mass, DAR, glycoform distribution, impurity identification |
| Principle of Separation | Hydrophobicity | Size and hydrodynamic radius | Polarity and hydrophobicity | Mass-to-charge ratio |
| Resolution of DAR Species | High for intact, non-denatured ADCs | Not applicable for DAR separation | High for reduced light and heavy chains | High for intact and reduced species |
| Sensitivity | Moderate | Low | High for small molecules | Very High |
| MS Compatibility | Limited due to high salt mobile phases | Compatible with MS-friendly mobile phases | Generally compatible | Direct analysis |
| Typical Analysis Time | 20-40 minutes | 15-30 minutes | 15-30 minutes | 5-15 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific ADC and available instrumentation.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the gold standard for analyzing the DAR distribution of intact ADCs under non-denaturing conditions.[1][2] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[3][4]
Protocol:
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase, is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate (B84403), pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different DAR species. A typical gradient might be 0-100% B over 30 minutes.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly used.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The percentage of each DAR species is calculated from the peak area of the chromatogram. The average DAR is then calculated as the weighted average of the different species.[5]
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their size in solution and is the primary method for quantifying high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).
Protocol:
-
Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å) is typically used.
-
Mobile Phase: A phosphate buffer with a physiological pH and salt concentration (e.g., 150 mM Sodium Phosphate, pH 7.0) is common. For ADCs, which can be more hydrophobic, mobile phase modifiers like arginine may be added to reduce non-specific interactions.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The percentage of aggregate, monomer, and fragment is determined by the relative peak areas in the chromatogram.
Reversed-Phase Liquid Chromatography (RP-LC) for Free Drug and Reduced ADC Analysis
RP-LC is a powerful technique for quantifying hydrophobic impurities like free cytotoxic drugs. It can also be used to determine the DAR of cysteine-linked ADCs after reduction of the disulfide bonds, separating the light and heavy chains with different drug loads.
Protocol:
-
Sample Preparation (for reduced ADC): The ADC is treated with a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds.
-
Column: A C4 or C8 reversed-phase column is commonly used for protein separations.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A gradient from low to high organic content is used. For free drug analysis, a steeper gradient may be employed. For reduced ADC analysis, a shallower gradient is used to resolve the different chain variants.
-
Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the drug and protein, and/or mass spectrometry.
-
Data Analysis: The amount of free drug is quantified using a standard curve. For reduced ADC analysis, the average DAR is calculated from the weighted average of the drug-loaded light and heavy chains.
Mass Spectrometry (MS) for Comprehensive Characterization
MS provides detailed information on the molecular weight of the intact ADC, its subunits, and any impurities. It is often coupled with a chromatographic separation technique (LC-MS) to provide separation and identification in a single analysis. Native MS, performed under non-denaturing conditions, is particularly useful for analyzing intact ADCs and determining the DAR distribution.
Protocol (Native SEC-MS):
-
Chromatography: An SEC column is used with an MS-compatible mobile phase, such as ammonium acetate.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is used under native conditions (gentle source conditions).
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, allowing for the calculation of the average DAR.
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in ADC purity analysis, the following diagrams are provided.
Caption: General workflow for the purity analysis of a synthesized antibody-drug conjugate.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
The Influence of PEG Spacer Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse linker technologies available, polyethylene (B3416737) glycol (PEG) linkers are extensively utilized due to their hydrophilicity, biocompatibility, and their capacity to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide offers a comparative analysis of different PEG spacer lengths, substantiated by experimental data, to facilitate the selection of the most suitable linker for specific bioconjugation needs.
The length of the PEG spacer, ranging from short, discrete units (e.g., PEG4, PEG8, PEG12) to longer polymer chains, plays a significant role in modulating the physicochemical and biological properties of bioconjugates like antibody-drug conjugates (ADCs).[1] While shorter PEG spacers can be advantageous for creating compact conjugates, longer linkers may be required to overcome steric hindrance and improve solubility.[1]
Comparative Analysis of PEG Spacer Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, illustrating the effects of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~4.0 | 0.47 |
| PEG12 | ~3.5 | 0.41 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[1]
Table 2: Influence of PEG Spacer Length on Binding Affinity of a ⁶⁸Ga-Labeled Bombesin Antagonist
| PEG Spacer Length | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.
Table 3: Impact of PEG Spacer Length on Binding Affinity of an Aptamer-Amphiphile
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene (B1197577) glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. The inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.
Experimental Protocols
A. Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. It can be determined using the following methods:
-
UV/Vis Spectroscopy :
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC) :
-
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.
-
An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
-
The different DAR species are resolved as distinct peaks, and the weighted average DAR can be calculated from the peak areas.
-
B. In Vitro Binding Affinity Assay (IC50 Determination)
This protocol is used to determine the concentration of a PEGylated ligand that inhibits 50% of the binding of a radiolabeled ligand to its receptor.
-
Cell Culture : Culture cells expressing the target receptor to a suitable density.
-
Competition Binding Assay :
-
Incubate a constant concentration of a radiolabeled ligand with varying concentrations of the unlabeled PEGylated competitor ligand in the presence of the target cells or cell membranes.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis :
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for comparing PEG spacer lengths.
Caption: Impact of PEG spacer length on bioconjugate properties.
References
Spectroscopic methods for determining conjugation efficiency
A comprehensive guide to spectroscopic methods for determining conjugation efficiency, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of key techniques, supported by experimental data and detailed protocols.
Introduction to Conjugation Efficiency
In biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs), the efficiency of the conjugation reaction is a critical quality attribute. It determines the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Therefore, accurate and reliable methods for determining conjugation efficiency are paramount. This guide explores and compares three widely used spectroscopic techniques: UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry.
Comparative Analysis of Spectroscopic Methods
The choice of method for determining conjugation efficiency depends on several factors, including the properties of the biomolecule and the conjugated molecule, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the three major spectroscopic methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Measures the difference in absorbance between the biomolecule and the conjugated molecule at specific wavelengths. | Simple, rapid, and uses readily available equipment. | Lower sensitivity compared to other methods; requires the conjugated molecule to have a distinct chromophore from the biomolecule. Can be affected by impurities that absorb in the same wavelength range. | Routine determination of protein concentration and initial screening of conjugation reactions for molecules with strong UV-Vis absorbance.[1][2][3][4] |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a fluorescently labeled molecule. | Highly sensitive, capable of detecting very low concentrations. Provides both quantitative and qualitative information.[5] | Susceptible to quenching and environmental factors (pH, temperature). Requires the conjugated molecule to be fluorescent or labeled with a fluorescent dye. | Determination of the degree of labeling for fluorescently tagged biomolecules and studying molecular interactions. |
| Mass Spectrometry (LC-MS) | Separates molecules by mass-to-charge ratio, allowing for the identification and quantification of different conjugated species. | High accuracy, high resolution, and provides detailed information on the distribution of conjugated species. Can determine the exact location of conjugation. | Requires specialized and expensive equipment, as well as complex data analysis. Can be lower throughput than other methods. | Detailed characterization of ADCs, including accurate DAR determination and identification of conjugation sites. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their practical application.
UV-Vis Spectroscopy for Determining Protein Concentration and Degree of Labeling
This protocol describes the use of a UV-Vis spectrophotometer to determine the concentration of a protein and the degree of labeling (DOL) of a fluorescently labeled protein.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Purified protein-dye conjugate solution
-
Buffer solution (used for protein suspension)
Procedure:
-
Blank Measurement: Fill a cuvette with the buffer solution and measure the absorbance at 280 nm and the maximum absorbance wavelength (λ_max) of the dye. This will serve as the blank.
-
Sample Measurement: Fill a separate cuvette with the purified protein-dye conjugate solution.
-
Absorbance Reading: Measure the absorbance of the conjugate solution at 280 nm (A_280) and at the λ_max of the dye (A_dye). Ensure the absorbance readings are within the linear range of the instrument (typically below 2.0). If necessary, dilute the sample and record the dilution factor.
-
Calculations:
-
Correction Factor (CF): Determine the correction factor for the dye's absorbance at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
Protein Concentration: Calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = [A_280 - (A_dye × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Degree of Labeling (DOL): Calculate the DOL, which is the molar ratio of the dye to the protein: DOL = A_dye / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
Fluorescence Spectroscopy for Determining Degree of Labeling
This method is highly sensitive and suitable for conjugates with fluorescent labels.
Materials:
-
Fluorescence Spectrophotometer
-
Quartz cuvettes
-
Purified fluorescently labeled protein solution
-
Unlabeled protein standard of known concentration
-
Buffer solution
Procedure:
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the fluorescent dye.
-
Standard Curve: Prepare a series of dilutions of the unlabeled protein standard and measure their fluorescence intensity to create a standard curve.
-
Sample Measurement: Measure the fluorescence intensity of the purified labeled protein solution at the optimal excitation and emission wavelengths.
-
Quantification: Determine the concentration of the labeled protein by comparing its fluorescence intensity to the standard curve.
-
Degree of Labeling (DOL) Calculation: The DOL can be estimated by comparing the fluorescence of the conjugate to that of a known concentration of the free dye. For a more accurate ratiometric approach, two sequential labeling reactions with different fluorophores can be performed.
Mass Spectrometry for Drug-to-Antibody Ratio (DAR) Determination
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate DAR determination of ADCs.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., reversed-phase or size-exclusion)
-
ADC sample
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Reducing agent (e.g., DTT) for subunit analysis (optional)
-
Deglycosylating enzyme (e.g., PNGase F) (optional)
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact, or it can be pre-treated to simplify the mass spectrum. Pre-treatment may include:
-
Deglycosylation: To remove heterogeneity caused by glycosylation.
-
Reduction: To separate the antibody into its light and heavy chains for "middle-down" analysis.
-
Digestion: Using enzymes like trypsin for "bottom-up" peptide mapping to identify conjugation sites.
-
-
LC Separation: Inject the prepared sample into the LC system to separate the different ADC species.
-
MS Analysis: The eluting species are introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions.
-
Data Processing: The raw mass spectra are deconvoluted to obtain the masses of the different drug-loaded antibody species.
-
DAR Calculation: The average DAR is calculated by a weighted average of the different species, based on their relative abundance (e.g., from peak areas in the chromatogram).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for each spectroscopic method.
Caption: Workflow for UV-Vis Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for LC-MS DAR Determination.
Conclusion
The selection of a spectroscopic method for determining conjugation efficiency is a critical decision in the development of bioconjugates. UV-Vis spectroscopy offers a simple and rapid screening tool. Fluorescence spectroscopy provides high sensitivity for fluorescently labeled molecules. Mass spectrometry stands out for its accuracy and the detailed characterization it offers, making it indispensable for the development of complex biotherapeutics like ADCs. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate technique to ensure the quality and consistency of their conjugated products.
References
Safety Operating Guide
Safe Disposal of Azido-PEG8-TFP Ester: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like Azido-PEG8-TFP ester is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring that its hazardous properties are neutralized before it enters the waste stream.
Core Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its inherent risks. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The primary concern with this compound is the presence of the azide (B81097) functional group, which can be energetic and potentially explosive under certain conditions, such as exposure to heat, friction, or shock. Furthermore, it should not be brought into contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Additional | A fume hood should be used throughout the procedure. |
Disposal Protocol: A Two-Stage Chemical Deactivation
The recommended disposal procedure for this compound involves a two-stage chemical deactivation process to neutralize both the azide and the tetrafluorophenyl (TFP) ester functional groups. This ensures that the final waste product is significantly less hazardous.
Stage 1: Reduction of the Azide Group via Staudinger Reaction
The Staudinger reaction is a mild and effective method for reducing organic azides to stable amines using a phosphine, such as triphenylphosphine (B44618).[1][2][3] This reaction is highly selective and proceeds safely under controlled laboratory conditions.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable organic solvent (e.g., tetrahydrofuran (B95107) (THF) or a mixture of THF and water) at a concentration of approximately 0.1 M. This should be performed in a chemical fume hood.
-
Reagent Addition: For every 1 equivalent of the this compound, add 1.1 to 1.5 equivalents of triphenylphosphine. The slight excess of triphenylphosphine ensures the complete reduction of the azide.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot. The reaction is typically complete within 1-3 hours. The reaction produces nitrogen gas, which should be safely vented in the fume hood.
-
Hydrolysis of the Intermediate: Upon completion of the azide reduction, an iminophosphorane intermediate is formed. Add an equal volume of water to the reaction mixture and continue stirring for an additional 30 minutes to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[1][2]
Stage 2: Hydrolysis of the TFP Ester
The TFP ester is a reactive group that should be quenched before final disposal. TFP esters are susceptible to hydrolysis, particularly under basic conditions, which converts them into a carboxylate and the non-reactive tetrafluorophenol.
Experimental Protocol:
-
Basification: To the aqueous mixture from Stage 1, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) until the pH of the solution is between 10 and 12. This can be checked using pH paper.
-
Hydrolysis: Stir the basic mixture at room temperature for at least 2-4 hours to ensure complete hydrolysis of the TFP ester.
-
Neutralization: After the hydrolysis is complete, neutralize the solution by adding a 1 M solution of hydrochloric acid (HCl) dropwise until the pH is between 6 and 8.
Final Waste Disposal
The resulting solution contains the deactivated PEG derivative (now an amino-acid), triphenylphosphine oxide, tetrafluorophenol, and salts. While the primary hazards have been neutralized, this mixture should still be treated as chemical waste.
-
Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical names of the final products (e.g., "Deactivated this compound waste," "Triphenylphosphine oxide," "Tetrafluorophenol," and the solvents used).
-
Institutional Guidelines: Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Azido-PEG8-TFP Ester
Researchers and drug development professionals require stringent safety measures when handling reactive chemical compounds. Azido-PEG8-TFP ester, a valuable tool in bioconjugation and proteomics, necessitates a comprehensive understanding of its handling, storage, and disposal to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): A Multi-Layed Defense
When working with this compound, a comprehensive personal protective equipment strategy is paramount. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, silver shield gloves worn under nitrile gloves are recommended.[1][2] | Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.[1] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashes or explosions. | Protects against accidental splashes and potential explosive decomposition of the azide (B81097) compound. |
| Body Protection | A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure to liquid or solid particles, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. | Minimizes the risk of inhaling harmful vapors. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound using a clean, compatible spatula (avoid metal spatulas with pure azides) and weighing paper within the chemical fume hood.
-
Dissolution: Add the solid to the appropriate solvent in a suitable reaction vessel inside the fume hood. TFP esters are often dissolved in anhydrous solvents.
-
Reaction: Perform the chemical reaction under an inert atmosphere if necessary, following the specific protocol for the intended application.
-
-
Cleanup and Storage:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.
-
Storage: Store the remaining this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal Plan: A Critical Final Step
Proper disposal of azide-containing compounds is crucial to prevent the formation of explosive metal azides in plumbing.
Waste Disposal Decision Tree:
Caption: Decision tree for the disposal of this compound waste.
Detailed Disposal Protocol:
-
Waste Segregation: Never dispose of azide-containing waste down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and disposable labware, in a separate, clearly labeled hazardous waste container.
-
Deactivation (for large quantities or as required by institutional policy): A common method for deactivating azides is through the slow addition of a reducing agent, such as a solution of sodium nitrite (B80452) in an acidic medium, which converts the azide to nitrogen gas. This procedure must be performed in a chemical fume hood with appropriate shielding.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for the proper disposal of the hazardous waste containers.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
